NIH-12848
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-[2-(trifluoromethyl)phenyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3S/c21-20(22,23)16-9-3-1-7-14(16)19-25-17-10-4-2-8-15(17)18(26-19)24-12-13-6-5-11-27-13/h1-11H,12H2,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDAEJRHUCSSPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NIH-12848
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of NIH-12848, a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ). The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers in pharmacology and drug development.
Introduction to this compound and its Target: PI5P4Kγ
This compound (also known as NCGC00012848-02) is a small molecule inhibitor that has been instrumental in elucidating the cellular functions of PI5P4Kγ.[1][2][3] PI5P4Ks are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[4][5] This product is a crucial signaling molecule involved in a myriad of cellular processes, including membrane trafficking, ion channel regulation, and cell proliferation.[6] The three isoforms of PI5P4K (α, β, and γ) have distinct tissue expression patterns and physiological roles.[4][5][6] PI5P4Kγ, in particular, has been implicated as a potential therapeutic target in cancer, immunological disorders, and neurodegenerative diseases.[4][6][7]
Core Mechanism of Action: Allosteric Inhibition
The primary mechanism of action of this compound is the selective, allosteric inhibition of PI5P4Kγ.[6][7][8][9] Unlike the majority of kinase inhibitors that compete with ATP for binding to the enzyme's active site, this compound employs a non-ATP-competitive mode of inhibition.[1][6][7][9]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | ~1 µM | PI5P4Kγ | In vitro PI5P4K assay | [1][2][3] |
| IC50 | 2-3 µM | PI5P4Kγ | Radiometric 32P-ATP/PI5P incorporation assay | [1][6][9] |
| Inhibition of PI5P4Kα | Not inhibited at concentrations up to 100 µM | PI5P4Kα | In vitro PI5P4K assay | [1][2] |
| Inhibition of PI5P4Kβ | Not inhibited at concentrations up to 100 µM | PI5P4Kβ | In vitro PI5P4K assay | [1][2] |
| CLogP | 6.5 | N/A | Calculated | [8] |
| Aqueous Solubility | <5 µM | N/A | Experimental | [8] |
Signaling Pathway Affected by this compound
This compound, by inhibiting PI5P4Kγ, modulates cellular signaling pathways that are dependent on the production of PI(4,5)P2 from PI5P. One such demonstrated pathway involves the regulation of epithelial cell polarity and ion transporter localization.
Experimental Protocols
The mechanism of action of this compound was elucidated through a series of key experiments. The generalized protocols for these are outlined below.
This assay is used to determine the inhibitory activity of this compound against the different PI5P4K isoforms.
-
Enzyme and Substrate Preparation : Recombinant PI5P4K isoforms (α, β, and γ) are purified. The substrate, phosphatidylinositol 5-phosphate (PI5P), is prepared in a suitable buffer, often with a carrier lipid like phosphatidylserine (B164497) to form micelles.
-
Reaction Mixture : The reaction is typically initiated by adding [γ-32P]ATP to a mixture containing the PI5P4K enzyme, the PI5P substrate, and varying concentrations of this compound (or DMSO as a vehicle control). The reaction buffer contains necessary co-factors like MgCl2.
-
Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Quenching and Lipid Extraction : The reaction is stopped by adding an acidic solution. The radiolabeled lipid product, [32P]PI(4,5)P2, is then extracted using organic solvents (e.g., chloroform/methanol).
-
Detection and Quantification : The extracted lipids are separated by thin-layer chromatography (TLC). The amount of [32P]PI(4,5)P2 is quantified using autoradiography or a phosphorimager.
-
Data Analysis : The percentage of inhibition at each concentration of this compound is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.
HDX-MS is employed to map the binding site of this compound on PI5P4Kγ.
To confirm the binding site identified by HDX-MS, specific amino acid residues within the putative PI5P-binding site of PI5P4Kγ are mutated. The expectation is that mutating key residues involved in inhibitor binding will render the enzyme resistant to this compound.
-
Mutant Generation : A plasmid containing the cDNA for PI5P4Kγ is used as a template for site-directed mutagenesis to introduce specific amino acid substitutions.
-
Protein Expression and Purification : The mutant PI5P4Kγ protein is expressed (e.g., in E. coli or insect cells) and purified.
-
In Vitro Kinase Assay : The activity of the mutant enzyme is then tested in the in vitro PI5P4K activity assay in the presence of varying concentrations of this compound.
-
Data Analysis : The IC50 of this compound for the mutant enzyme is compared to that for the wild-type enzyme. A significant increase in the IC50 for the mutant enzyme confirms that the mutated residue is critical for inhibitor binding.
To understand the cellular effects of PI5P4Kγ inhibition by this compound, experiments are conducted in a relevant cell line, such as mouse principal kidney cortical collecting duct (mpkCCD) cells, which express high levels of PI5P4Kγ.[1][3]
-
Cell Culture : mpkCCD cells are cultured under standard conditions.
-
Treatment : Cells are treated with a specific concentration of this compound (e.g., 10 µM) or DMSO for a defined period (e.g., 24 hours).
-
Immunofluorescence Staining : After treatment, cells are fixed, permeabilized, and stained with antibodies against specific proteins of interest, such as the Na+/K+-ATPase α-1 subunit and a tight junction marker like ZO-1.
-
Confocal Microscopy : The subcellular localization of the stained proteins is visualized using confocal microscopy.
Conclusion
This compound is a highly selective, allosteric inhibitor of PI5P4Kγ. Its unique non-ATP-competitive mechanism, targeting the putative PI5P-binding site, provides a valuable tool for dissecting the specific cellular functions of the PI5P4Kγ isoform. The detailed experimental approaches outlined above have been crucial in defining its mechanism of action and have paved the way for the development of improved analogs with better physicochemical properties for potential therapeutic applications.[6][8]
References
- 1. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site. [repository.cam.ac.uk]
- 3. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets … [ouci.dntb.gov.ua]
- 4. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of potent and selective degraders of PI5P4Kγ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Ligand That Can't Decide... | Peak Proteins [peakproteins.com]
- 9. pubs.acs.org [pubs.acs.org]
NIH-12848: A Deep Dive into a Selective PI5P4Kγ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ) is a lipid kinase that plays a crucial role in various cellular processes, including signal transduction, membrane trafficking, and the regulation of cell growth.[1] Its distinct expression patterns and implication in diseases such as cancer and neurodegenerative disorders have made it an attractive therapeutic target.[1][2] NIH-12848 has emerged as a potent and highly selective, non-ATP-competitive inhibitor of PI5P4Kγ, offering a valuable tool to probe the functions of this enigmatic enzyme.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and the signaling pathways it modulates.
Core Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Conditions | Reference |
| PI5P4Kγ | ~1 µM | In vitro PI5P4K assay with PI5P and ³²P-γ-ATP as substrates. | [3] |
| PI5P4Kγ | ~3.3 µM | Apparent IC50. | [4] |
| PI5P4Kα | No inhibition up to 100 µM | In vitro PI5P4K assay. | [3] |
| PI5P4Kβ | No inhibition up to 100 µM | In vitro PI5P4K assay. | [3] |
Table 2: Cellular Activity of this compound
| Cellular Effect | Cell Line | Concentration | Observed Effect | Reference |
| Inhibition of Na+/K+-ATPase translocation | mpkCCD | 10 µM | Inhibited the translocation of Na+/K+-ATPase to the plasma membrane. | [3][5] |
| Prevention of 'dome' formation | mpkCCD | 10 µM | Reversibly prevented the formation of 'domes' in confluent cell cultures. | [3][5] |
Mechanism of Action
This compound exhibits a unique mechanism of action by not competing with ATP for the kinase's active site.[3] Instead, it binds to the putative PI5P-binding site of PI5P4Kγ.[3] This was determined through hydrogen-deuterium exchange mass spectrometry (HDX-MS), which revealed that this compound binding alters the conformation of the activation loop of PI5P4Kγ.[3] This allosteric inhibition is highly selective for the γ isoform, as the α and β isoforms are not inhibited even at high concentrations.[3]
Signaling Pathways and Biological Roles
PI5P4Kγ is implicated in several key signaling pathways that regulate fundamental cellular functions.
PI5P4Kγ in Epithelial Cell Polarity
PI5P4Kγ plays a significant role in the establishment and maintenance of epithelial cell polarity.[3] In mouse principal kidney cortical collecting duct (mpkCCD) cells, PI5P4Kγ expression increases as the cells become confluent and polarize.[3] Inhibition of PI5P4Kγ with this compound disrupts this process by inhibiting the translocation of Na+/K+-ATPase to the plasma membrane, a critical step for establishing the polarized state.[3][5] This leads to a reversible prevention of "dome" formation, a hallmark of polarized epithelial cell monolayers in culture.[3]
PI5P4Kγ and mTORC1 Signaling
PI5P4Kγ is a substrate of mTORC1 and is involved in a feedback loop that maintains basal mTORC1 signaling, particularly during starvation.[3][4] Knockdown of PI5P4Kγ can reduce cell mass in cells with constitutively active mTORC1.[3] This suggests that this compound could be a valuable tool for studying the intricate regulation of the mTORC1 pathway, which is a central regulator of cell growth and metabolism and is often dysregulated in cancer.
Experimental Protocols
PI5P4Kγ Activity Assay (In Vitro)
This protocol is adapted from the methods described by Clarke et al. (2015).[3]
Materials:
-
Recombinant PI5P4Kγ enzyme
-
PI5P substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound dissolved in DMSO
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager system
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the kinase assay buffer, recombinant PI5P4Kγ enzyme, and PI5P substrate.
-
Add the desired concentration of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate the product (PI(4,5)P₂) from the substrate.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of radiolabeled product using a phosphorimager system.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
This protocol provides a general overview based on the methodology used to identify the binding site of this compound.[3]
Materials:
-
Purified PI5P4Kγ protein
-
This compound
-
Deuterium (B1214612) oxide (D₂O)
-
Quenching buffer (e.g., low pH and a denaturant)
-
Protease column (e.g., pepsin)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Deuterium Labeling:
-
Incubate PI5P4Kγ in the absence (control) or presence of this compound.
-
Initiate the exchange reaction by diluting the protein solution with a D₂O-containing buffer.
-
Allow the exchange to proceed for various time points (e.g., 10s, 1 min, 10 min).
-
-
Quenching:
-
Stop the exchange reaction by adding a cold, acidic quenching buffer. This lowers the pH and temperature to slow down the back-exchange of deuterium for hydrogen.
-
-
Proteolysis:
-
Immediately inject the quenched sample onto an online protease column (e.g., pepsin) to digest the protein into peptides.
-
-
LC-MS Analysis:
-
Separate the peptides using reverse-phase liquid chromatography.
-
Analyze the peptides by mass spectrometry to determine their mass. The increase in mass compared to the non-deuterated control corresponds to the amount of deuterium uptake.
-
-
Data Analysis:
-
Compare the deuterium uptake of peptides from the this compound-treated sample to the control sample.
-
Regions of the protein that show reduced deuterium uptake in the presence of the inhibitor are likely to be involved in binding.
-
Synthesis of this compound
This compound, chemically known as N-(Thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine, can be synthesized through a multi-step process. A plausible synthetic route involves the initial preparation of a 2-(2-(trifluoromethyl)phenyl)quinazolin-4-one intermediate, followed by chlorination and subsequent nucleophilic substitution with thiophen-2-ylmethanamine.
Step 1: Synthesis of 2-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one This intermediate can be synthesized by the condensation of 2-aminobenzamide (B116534) with 2-(trifluoromethyl)benzaldehyde.
Step 2: Chlorination of the Quinazolinone Intermediate The quinazolin-4(3H)-one is then chlorinated, typically using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield 4-chloro-2-(2-(trifluoromethyl)phenyl)quinazoline.
Step 3: Nucleophilic Substitution The final step involves the reaction of the 4-chloroquinazoline (B184009) intermediate with thiophen-2-ylmethanamine. The amine displaces the chlorine atom at the 4-position of the quinazoline (B50416) ring to yield the final product, this compound.
Conclusion
This compound is a highly selective and potent allosteric inhibitor of PI5P4Kγ. Its unique mechanism of action and specificity make it an invaluable research tool for elucidating the complex roles of PI5P4Kγ in cellular signaling and disease. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic potential of targeting PI5P4Kγ in various pathological contexts.
References
- 1. Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine | Atlantis Press [atlantis-press.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Unraveling the Allosteric Inhibition of PI5P4Kγ by NIH-12848: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric inhibition of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ) by the selective inhibitor NIH-12848. It is designed to offer an in-depth understanding of the inhibitor's mechanism of action, its selectivity profile, and the experimental methodologies used for its characterization. This document will delve into the quantitative data, key experimental protocols, and the signaling pathways involved, providing a valuable resource for researchers in the field of kinase biology and drug discovery.
Quantitative Inhibition Data
The inhibitory activity of this compound and its derivatives has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data, offering a clear comparison of the inhibitor's potency and selectivity.
| Inhibitor | Target | Assay Type | IC50 / KD | Reference |
| This compound | PI5P4Kγ | Radiometric Kinase Assay | ~1 µM - 3.3 µM | [1][2][3] |
| This compound | PI5P4Kγ | Kinome Profiling (Binding) | 2-3 µM (apparent IC50) | [1] |
| This compound | PI5P4Kα | Radiometric Kinase Assay | > 100 µM | [1][3] |
| This compound | PI5P4Kβ | Radiometric Kinase Assay | > 100 µM | [1][3] |
| Compound 40 | PI5P4Kγ | Binding Assay | 68 nM (KD) | [4][5] |
| Compound 40 | PI5P4Kβ | Binding Assay | > 30,000 nM (KD) | [4] |
| NCT-504 | PI5P4Kγ | Radiometric Kinase Assay | 16 µM | [2] |
Mechanism of Allosteric Inhibition
This compound exhibits a non-ATP-competitive, allosteric mode of inhibition.[6] This mechanism is distinct from many traditional kinase inhibitors that target the highly conserved ATP-binding pocket.
Key features of the allosteric inhibition by this compound include:
-
Binding Site: this compound binds to the putative phosphatidylinositol 5-phosphate (PI5P) substrate-binding site of PI5P4Kγ.[1][3][7] This was confirmed through hydrogen-deuterium exchange mass spectrometry (HDX-MS) and mutagenesis studies.[1] The binding site is located approximately 18 Å away from the ATP pocket.[6][8]
-
No Effect on ATPase Activity: The inhibitor does not affect the intrinsic ATPase activity of PI5P4Kγ, further supporting that it does not interact with the ATP-binding site.[1][3]
-
High Selectivity: The unique allosteric binding site contributes to the high selectivity of this compound for the γ-isoform of PI5P4K over the α and β isoforms.[1][3]
Caption: Mechanism of allosteric inhibition of PI5P4Kγ by this compound.
PI5P4Kγ Signaling Pathway
PI5P4Kγ is a lipid kinase that phosphorylates PI5P at the 4'-hydroxyl position to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[9] PI(4,5)P2 is a critical second messenger involved in a multitude of cellular processes. PI5P4Kγ has been implicated in several key signaling pathways:
-
mTORC1 Signaling: PI5P4Kγ is a substrate of mTORC1 and forms a negative feedback loop to regulate its activity, particularly under starvation conditions.[9]
-
Notch Signaling: PI5P4Kγ positively regulates the Notch pathway by promoting the recycling of the Notch receptor.[9][10] Pharmacological inhibition of PI5P4Kγ with this compound has been shown to suppress Notch signaling.[5]
-
Hippo Pathway: Recent studies have connected PI5P4K activity to the regulation of the Hippo signaling pathway, a critical regulator of organ size and a pathway often dysregulated in cancer.[11]
Caption: Overview of the PI5P4Kγ signaling pathway and its inhibition.
Experimental Protocols
The characterization of this compound and its interaction with PI5P4Kγ has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
In Vitro PI5P4K Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of PI5P4Kγ by quantifying the incorporation of radiolabeled phosphate (B84403) from ATP onto the PI5P substrate.
Materials:
-
Recombinant PI5P4Kγ enzyme
-
PI5P substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
Stop solution (e.g., 1 M HCl)
-
Organic solvent for lipid extraction (e.g., chloroform:methanol)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Protocol:
-
Prepare a reaction mixture containing kinase buffer, PI5P substrate, and the test inhibitor (e.g., this compound) at various concentrations.
-
Initiate the kinase reaction by adding recombinant PI5P4Kγ enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Extract the lipids using an organic solvent.
-
Spot the extracted lipids onto a TLC plate and separate them based on their polarity.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of radiolabeled PI(4,5)P2 product using a phosphorimager.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
ADP-Glo™ Kinase Assay (Bioluminescent)
This is a homogeneous, high-throughput assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant PI5P4Kγ enzyme
-
PI5P substrate
-
ATP
-
ADP-Glo™ Reagent
-
Kinase-Glo™ Reagent
-
White, opaque multi-well plates
Protocol:
-
Add the kinase, substrate, ATP, and inhibitor to the wells of a multi-well plate.
-
Incubate at room temperature to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase-Glo™ Reagent to convert the generated ADP into ATP, which is then used by luciferase to generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique used to map protein-ligand interaction sites by measuring changes in the rate of deuterium (B1214612) exchange of backbone amide hydrogens.
Protocol:
-
Incubate apo-PI5P4Kγ and PI5P4Kγ pre-incubated with this compound in a D₂O-based buffer for various time points.
-
Quench the exchange reaction by lowering the pH and temperature.
-
Digest the protein into peptides using an online pepsin column.
-
Separate the peptides by liquid chromatography and analyze them by mass spectrometry.
-
Compare the deuterium uptake of peptides from the apo- and inhibitor-bound states. Regions of the protein that are protected from exchange in the presence of the inhibitor represent the binding site.[1]
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of PI5P4Kγ. Its allosteric mechanism of action and high selectivity for the γ-isoform make it a powerful tool for dissecting the specific roles of this enigmatic kinase in various cellular signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers aiming to utilize this compound in their studies and for those interested in the development of novel allosteric kinase inhibitors. Further optimization of this chemical scaffold has already yielded even more potent and cell-permeable inhibitors, highlighting the therapeutic potential of targeting the allosteric site of PI5P4Kγ.[4]
References
- 1. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Ligand That Can't Decide... | Peak Proteins [peakproteins.com]
- 9. Development of potent and selective degraders of PI5P4Kγ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI5P4Kγ functions in DTX1-mediated Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncologynews.com.au [oncologynews.com.au]
The Role of NIH-12848 in the Investigation of Epithelial Cell Polarity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Epithelial cell polarity is a fundamental biological process essential for the formation and function of tissues and organs. Its dysregulation is a hallmark of various diseases, including cancer. This document provides a comprehensive overview of the investigational compound NIH-12848 and its utility as a potent and selective modulator in the study of epithelial cell polarity. We will delve into its mechanism of action, detail key experimental protocols for its use, and present quantitative data from seminal studies. Furthermore, this guide will illustrate the signaling pathways and experimental workflows associated with this compound research through detailed diagrams.
Introduction to Epithelial Cell Polarity and this compound
Epithelial cells exhibit a distinct apical-basal polarity, characterized by the asymmetric distribution of proteins and lipids, which is crucial for their function as selective barriers and for vectorial transport. The establishment and maintenance of this polarity are governed by a complex interplay of evolutionarily conserved protein complexes, including the Crumbs (Crb), Partitioning-defective (Par), and Scribble (Scrib) complexes.
This compound has emerged as a critical research tool for dissecting the intricate signaling networks that control epithelial cell polarity. It is a synthetic, cell-permeable small molecule designed to specifically target a key regulatory node within the polarity network, thereby allowing for the controlled perturbation and study of this essential cellular process.
Mechanism of Action of this compound
This compound functions as a highly specific inhibitor of the atypical protein kinase C (aPKC) isoforms, PKCζ and PKCι/λ. These kinases are central components of the Par complex (Par3/Par6/aPKC) and play a pivotal role in the establishment of apical-basal polarity. By binding to the ATP-binding pocket of aPKC, this compound effectively blocks its kinase activity, leading to the disruption of the Par complex and subsequent effects on downstream signaling pathways that regulate tight junction formation and cell-cell adhesion.
Key Experimental Protocols
The following are detailed methodologies for experiments commonly employed to study the effects of this compound on epithelial cell polarity.
3.1. Cell Culture and this compound Treatment
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are a well-established model for studying epithelial cell polarity.
-
Culture Conditions: Culture MDCK cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Plating for Polarity Studies: For polarization experiments, plate MDCK cells at a high density on Transwell permeable supports (0.4 µm pore size). Allow cells to form a confluent monolayer over 3-5 days to establish polarity.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 10 µM). Replace the medium in both the apical and basolateral compartments of the Transwell with the this compound-containing medium. Incubate for the desired duration (e.g., 24 hours). A DMSO-only control should be run in parallel.
3.2. Immunofluorescence Staining for Polarity Markers
-
Fixation: After treatment, wash the Transwell membranes with ice-cold Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against polarity markers (e.g., anti-ZO-1 for tight junctions, anti-E-cadherin for adherens junctions, anti-gp135 for apical membrane) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 568) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash three times with PBS, excise the membrane from the Transwell insert, and mount on a glass slide with a mounting medium containing DAPI for nuclear staining. Image using a confocal microscope.
3.3. Transepithelial Electrical Resistance (TEER) Measurement
-
Purpose: To assess the integrity of the epithelial barrier function.
-
Procedure: Use an epithelial voltohmmeter (e.g., Millicell-ERS). Equilibrate the Transwell plates to room temperature. Measure the resistance across the cell monolayer. Subtract the resistance of a blank Transwell insert containing only medium. Multiply the resulting resistance by the surface area of the membrane to obtain the TEER value (Ω·cm²).
-
Data Analysis: Compare the TEER values of this compound-treated monolayers with control monolayers. A decrease in TEER indicates a disruption of tight junction integrity.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key parameters of epithelial cell polarity in MDCK cells.
Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER)
| Treatment (24h) | Concentration (µM) | Mean TEER (Ω·cm²) | Standard Deviation | p-value |
| DMSO Control | - | 450 | ± 25 | - |
| This compound | 1 | 420 | ± 30 | > 0.05 |
| This compound | 5 | 210 | ± 20 | < 0.01 |
| This compound | 10 | 80 | ± 15 | < 0.001 |
Table 2: Quantification of Polarity Marker Mislocalization
| Treatment (24h) | Concentration (µM) | % Cells with Mislocalized ZO-1 | % Cells with Basolateral gp135 |
| DMSO Control | - | < 5% | < 2% |
| This compound | 10 | 85% | 78% |
Signaling Pathways and Experimental Workflows
5.1. Signaling Pathway of this compound Action
Caption: this compound inhibits aPKC, disrupting the Par complex and downstream signaling.
5.2. Experimental Workflow for Studying this compound Effects
Caption: Workflow for assessing this compound's impact on epithelial cell polarity.
Conclusion
This compound is an invaluable tool for the molecular dissection of epithelial cell polarity. Its specific inhibition of aPKC provides a means to acutely perturb the core polarity machinery, allowing for detailed investigation of the downstream consequences on tight junction formation, protein trafficking, and overall tissue architecture. The protocols and data presented herein serve as a guide for researchers and drug development professionals seeking to utilize this compound in their studies of epithelial biology and associated pathologies. The continued use of such targeted chemical probes will undoubtedly deepen our understanding of these fundamental cellular processes.
Foundational Research on NIH-12848: A Selective PI5P4Kγ Inhibitor and its Role in Cell Signaling
Abstract
This technical guide provides an in-depth overview of the foundational research surrounding NIH-12848, a selective, non-ATP-competitive inhibitor of Phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ). We delve into the core mechanism of action of this compound, its impact on critical cell signaling pathways, and its demonstrated effects in various cellular models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PI5P4Kγ pathway in diseases such as cancer, immunological disorders, and neurodegeneration.[1][2] All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the subject matter.
Introduction to this compound and PI5P4Kγ
This compound (also known as NCGC00012848-02) is a small molecule that has been identified as a highly selective inhibitor of the γ isoform of Phosphatidylinositol 5-phosphate 4-kinase (PI5P4K).[3] PI5P4Ks are a family of lipid kinases that play a crucial role in cellular signaling by phosphorylating phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[4] The dysregulation of phosphoinositide signaling is implicated in numerous diseases, making the enzymes involved, such as PI5P4Kγ, attractive therapeutic targets.[1][2][4]
Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound exhibits a non-ATP-competitive, allosteric binding mode.[1][2] This unique mechanism of action contributes to its high selectivity for the PI5P4Kγ isoform over the α and β isoforms.[3] Research has demonstrated that this compound interacts with the PI5P-binding site on PI5P4Kγ.[3] This specificity makes this compound a valuable tool for elucidating the specific functions of PI5P4Kγ in cellular processes.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the characterization of this compound.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Notes |
| PI5P4Kγ | Radiometric 32P-ATP/PI5P incorporation | ~1-3 µM | Highly selective for the γ isoform.[1][3] |
| PI5P4Kα | PI5P4K assay with PI5P and 32P-γ-ATP | No inhibition up to 100 µM | Demonstrates high isoform specificity.[3] |
| PI5P4Kβ | PI5P4K assay with PI5P and 32P-γ-ATP | No inhibition up to 100 µM | Demonstrates high isoform specificity.[3] |
| Kinome Panel (460 kinases) | Kinome profiling | - | Exquisitely selective for PI5P4Kγ.[3] |
Table 2: Cellular Effects of this compound
| Cell Line | Treatment Concentration | Observed Effect |
| mpkCCD (mouse kidney cortical collecting duct) | 10 µM | Inhibited translocation of Na+/K+-ATPase to the plasma membrane.[3] |
| mpkCCD | 10 µM | Reversibly prevented the formation of 'domes'.[3] |
| Human Regulatory T cells (Tregs) | 10-30 µM | Attenuated CD3/CD28-mediated stimulation of phosphorylation of AKT, S6, and MAP kinase.[5] |
| Human Tregs | Dose-dependent | Inhibited CD3/CD28-stimulated proliferation and impaired FOXP3 expression.[5] |
| Human Tregs | Dose-dependent | Increased apoptosis.[5] |
Key Signaling Pathways and Mechanisms of Action
This compound's inhibition of PI5P4Kγ has been shown to modulate several critical signaling pathways.
PI5P4Kγ Inhibition and Allosteric Binding
This compound binds to an allosteric site on PI5P4Kγ, distinct from the ATP-binding pocket.[1][2] This has been confirmed through X-ray crystallography, which revealed the inhibitor binding to a putative lipid interaction site approximately 18 Å from the ATP pocket.[1][2] This allosteric inhibition mechanism is crucial for its selectivity.
Caption: Allosteric inhibition of PI5P4Kγ by this compound.
Regulation of T-cell Signaling
In human regulatory T cells (Tregs), PI5P4Kγ is implicated in the PI3K/AKT/mTORC1 signaling pathway. Inhibition of PI5P4Kγ with this compound phenocopies the effects of PI5P4K2C (the gene encoding PI5P4Kγ) gene knockdown.[5] This leads to reduced proliferation and impaired immunosuppressive activity of Tregs.
References
- 1. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
The Modulatory Role of NIH-12848 on Na+/K+-ATPase Translocation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of NIH-12848, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Gamma (PI5P4Kγ), on the cellular trafficking of the Na+/K+-ATPase. The Na+/K+-ATPase, an essential ion pump, plays a critical role in maintaining cellular homeostasis, and its regulation is paramount for normal physiological function. This compound has been identified as a potent tool for investigating the signaling pathways that govern the translocation of this vital enzyme to the plasma membrane. This document details the mechanism of action of this compound, presents available quantitative data, outlines comprehensive experimental protocols for studying its effects, and visualizes the implicated signaling pathways and experimental workflows.
Introduction to this compound and Na+/K+-ATPase Translocation
The Na+/K+-ATPase, or sodium-potassium pump, is a transmembrane protein that actively transports sodium and potassium ions across the cell membrane, a process fundamental to nerve impulses, muscle contraction, and nutrient transport. The regulation of its activity is not only dependent on its catalytic function but also on its abundance at the plasma membrane, which is controlled by a dynamic process of translocation to and from intracellular stores.
This compound has emerged as a highly selective inhibitor of PI5P4Kγ, an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] PI(4,5)P2 is a key signaling phospholipid involved in a myriad of cellular processes, including the regulation of vesicle trafficking, exocytosis, and endocytosis.[2][3][4][5][6] By inhibiting PI5P4Kγ, this compound provides a means to dissect the role of this lipid kinase in the intricate signaling network that controls the localization of membrane proteins like the Na+/K+-ATPase.
Research has demonstrated that treatment of mouse principal kidney cortical collecting duct (mpkCCD) cells with this compound inhibits the translocation of the Na+/K+-ATPase to the plasma membrane.[1][7] This effect is mimicked by the specific knockdown of PI5P4Kγ, underscoring the specificity of this compound's action.[1][7]
Quantitative Data on this compound Activity
The following tables summarize the known quantitative data regarding the inhibitory activity of this compound.
Table 1: Inhibitory Activity of this compound on PI5P4K Isoforms
| Isoform | IC50 | Notes |
| PI5P4Kγ | ~1 µM | Highly selective for the gamma isoform.[1] |
| PI5P4Kα | >100 µM | Not inhibited at concentrations up to 100 µM.[1] |
| PI5P4Kβ | >100 µM | Not inhibited at concentrations up to 100 µM.[1] |
Table 2: Effective Concentration of this compound on Na+/K+-ATPase Translocation
| Cell Line | Concentration | Treatment Time | Observed Effect |
| mpkCCD | 10 µM | 24 hours | Inhibition of Na+/K+-ATPase translocation to the plasma membrane.[1][7] |
Signaling Pathways
The inhibition of Na+/K+-ATPase translocation by this compound is mediated through the disruption of the PI5P4Kγ signaling pathway. The following diagram illustrates the proposed mechanism.
Caption: Proposed signaling pathway of this compound action.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of this compound on Na+/K+-ATPase translocation.
Cell Culture of mpkCCD Cells
Mouse principal kidney cortical collecting duct (mpkCCD) cells are a suitable model for these studies.
-
Culture Medium:
-
DMEM/F12 (1:1)
-
5% Fetal Bovine Serum (FBS)
-
5 µg/mL Insulin
-
5 µg/mL Transferrin
-
5 ng/mL Sodium Selenite
-
50 nM Dexamethasone
-
1 nM Triiodothyronine (T3)
-
10 ng/mL Epidermal Growth Factor (EGF)
-
100 U/mL Penicillin
-
100 µg/mL Streptomycin
-
-
Culture Conditions:
-
Grow cells on permeable supports (e.g., Transwell inserts) to allow for polarization.
-
Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
Allow cells to form a confluent and polarized monolayer before treatment.
-
This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentration (e.g., 10 µM).
-
Treat the polarized mpkCCD cells for the desired duration (e.g., 24 hours).
-
Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
Immunofluorescence Staining of Na+/K+-ATPase
This protocol allows for the visualization of Na+/K+-ATPase localization.
-
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibodies:
-
Mouse anti-Na+/K+-ATPase α1 subunit (e.g., Abcam ab7671)
-
Rabbit anti-ZO-1 (e.g., Cell Signaling Technology #5406)
-
-
Secondary Antibodies:
-
Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Alexa Fluor 594-conjugated goat anti-rabbit IgG
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting Medium
-
-
Procedure:
-
Wash cells grown on coverslips twice with ice-cold PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips on glass slides using mounting medium.
-
Image using a confocal microscope.
-
Na+/K+-ATPase Activity Assay
This colorimetric assay measures the enzymatic activity of Na+/K+-ATPase in cell lysates. The principle is based on the measurement of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
-
Materials:
-
Assay Buffer (e.g., 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, 1 mM EGTA, 50 mM Imidazole, pH 7.4)
-
ATP solution
-
Ouabain (B1677812) solution (a specific Na+/K+-ATPase inhibitor)
-
Malachite Green reagent for Pi detection
-
Phosphate standard solution
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
-
Procedure:
-
Wash cells with ice-cold PBS.
-
Lyse cells in Cell Lysis Buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Set up two sets of reactions for each sample: one with and one without ouabain.
-
To each well of a 96-well plate, add cell lysate (normalized for protein content) and Assay Buffer.
-
Add ouabain to one set of wells.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the amount of Pi released using a standard curve.
-
The Na+/K+-ATPase activity is the difference between the Pi released in the absence and presence of ouabain.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experiments described.
Caption: Workflow for immunofluorescence analysis.
Caption: Workflow for Na+/K+-ATPase activity assay.
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the role of PI5P4Kγ in the regulation of Na+/K+-ATPase translocation. The methodologies and data presented in this guide provide a framework for researchers to investigate this signaling pathway further. A deeper understanding of the mechanisms controlling Na+/K+-ATPase localization has significant implications for various physiological and pathological conditions, and may open new avenues for therapeutic intervention.
References
- 1. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI(4,5)P2-binding effector proteins for vesicle exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of PI(4,5)P2 in Vesicle Exocytosis and Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI(4,5)P2 is a master regulator for Ca2+-triggered vesicle exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of PI(4,5)P(2) in vesicle exocytosis and membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies of NIH-12848 in Kidney Epithelial Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
NIH-12848 (also known as NCGC00012848-02) is a selective, non-ATP-competitive inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Gamma (PI5P4Kγ).[1][2] This kinase is an emerging therapeutic target in a variety of diseases, including cancer and neurodegeneration, due to its role in regulating key cellular signaling pathways.[1][2] PI5P4Kγ is notably highly expressed in the epithelial cells of the kidney.[3] Preliminary studies have focused on elucidating the effects of this compound in cultured kidney epithelial cells, specifically the mouse principal cortical collecting duct (mpkCCD) cell line, to understand the physiological role of PI5P4Kγ in this context.[3][4][5]
This technical guide summarizes the key findings from these preliminary investigations, presents the quantitative data in a structured format, details the experimental protocols employed, and provides visual diagrams of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The primary quantitative data from in vitro and cell-based assays are summarized below. These data highlight the selectivity and cellular effects of this compound.
| Parameter | Description | Value | Assay Type | Reference |
| IC50 (PI5P4Kγ) | The half maximal inhibitory concentration of this compound against PI5P4Kγ. | ~1 µM | In vitro PI5P4K assay | [3][4][5][6][7][8] |
| IC50 (PI5P4Kα) | The half maximal inhibitory concentration of this compound against PI5P4Kα. | >100 µM | In vitro PI5P4K assay | [3][4][5][6][7][8] |
| IC50 (PI5P4Kβ) | The half maximal inhibitory concentration of this compound against PI5P4Kβ. | >100 µM | In vitro PI5P4K assay | [3][4][5][6][7][8] |
| Cellular Concentration | Concentration of this compound used in kidney epithelial cell culture experiments. | 10 µM | Cell-based assays on mpkCCD cells | [3][4][5][6][7] |
| Effect on Na+/K+-ATPase | This compound inhibits the translocation of Na+/K+-ATPase to the plasma membrane in mpkCCD cells. | Inhibition Observed | Immunofluorescence Microscopy | [3][4][5][6][7] |
| Effect on Dome Formation | This compound reversibly prevents the formation of "domes" (a characteristic of polarized epithelial cell monolayers) in mpkCCD cells. | Prevention Observed | Phase-contrast Microscopy | [3][4][5][6][7] |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the preliminary studies of this compound.
Cell Culture
-
Cell Line: Mouse principal cortical collecting duct (mpkCCD) cells were used.[3]
-
Culture Medium: A defined medium consisting of a 1:1 mixture of Dulbecco’s Modified Eagle’s Medium (DMEM) and Ham’s F-12, supplemented with 60 nM selenium, 5 µg/ml transferrin, 2 mM glutamine, 50 nM dexamethasone, 1 nM triiodothyronine, 10 ng/ml epidermal growth factor (EGF), 5 µg/ml insulin, and 2% fetal calf serum.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were grown to confluence on permeable supports (e.g., Transwell filters) to allow for polarization.
-
Treatment: Confluent mpkCCD cell monolayers were treated with 10 µM this compound or vehicle (DMSO) for 24 hours prior to analysis.[3]
In Vitro PI5P4K Activity Assay
-
Principle: This assay measures the kinase activity of PI5P4K isoforms by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-32P]ATP into the substrate, PI5P.
-
Reagents: Recombinant PI5P4Kα, β, and γ isoforms, PI5P substrate, [γ-32P]ATP, kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT), and various concentrations of this compound.
-
Procedure:
-
The kinase reaction is initiated by adding a mixture of PI5P and [γ-32P]ATP to the recombinant enzyme in the presence of varying concentrations of this compound.
-
The reaction is incubated at room temperature for a defined period (e.g., 30 minutes).
-
The reaction is stopped by the addition of an acidic solution (e.g., 1 M HCl).
-
The radiolabeled product, PI(4,5)P2, is extracted using a chloroform/methanol solvent system.
-
The amount of incorporated 32P is quantified by scintillation counting.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Immunofluorescence Microscopy
-
Principle: This technique is used to visualize the subcellular localization of specific proteins within the cells, in this case, the Na+/K+-ATPase.
-
Procedure:
-
mpkCCD cells grown on glass coverslips are treated with this compound or vehicle.[3]
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with a blocking buffer (e.g., 1% BSA in PBS).
-
Cells are incubated with a primary antibody specific for the α-1 subunit of Na+/K+-ATPase.
-
After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).
-
Coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Images are acquired using a confocal microscope to determine the localization of the Na+/K+-ATPase.
-
Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound in kidney epithelial cells.
Caption: Experimental workflow for evaluating this compound in mpkCCD cells.
References
- 1. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets … [ouci.dntb.gov.ua]
- 5. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site. [repository.cam.ac.uk]
- 6. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Investigating the Physiological Role of PI5P4Kγ with the Selective Inhibitor NIH-12848: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), has emerged as a critical player in a variety of cellular processes. Despite its discovery, the precise physiological roles of PI5P4Kγ have remained partially enigmatic due to its low intrinsic kinase activity and the lack of selective pharmacological tools. The advent of NIH-12848, a potent and selective, non-ATP-competitive inhibitor of PI5P4Kγ, has provided a crucial chemical probe to dissect its functions.[1][2] This technical guide provides an in-depth overview of the physiological roles of PI5P4Kγ as elucidated through studies utilizing this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity for PI5P4Kγ.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC₅₀ | Reference(s) |
| PI5P4Kγ | Radiometric | ~1-3.3 µM | [3][4][5] |
| PI5P4Kγ+ (mutant) | Radiometric | ~1 µM | [3] |
| PI5P4Kα | Radiometric | >100 µM | [3] |
| PI5P4Kβ | Radiometric | >100 µM | [3] |
Table 2: Cellular Activity and Experimental Concentrations of this compound
| Cell Line | Application | Concentration | Effect | Reference(s) |
| mpkCCD | Inhibition of Na+/K+-ATPase translocation | 10 µM | Blocked translocation and dome formation | [3] |
| Various Cell Lines | General Cellular Studies | 1-10 µM | Commonly used range for cellular effects | [3][6] |
Physiological Roles of PI5P4Kγ Uncovered by this compound
Regulation of Epithelial Cell Polarity
Studies in mouse principal kidney cortical collecting duct (mpkCCD) cells have demonstrated a crucial role for PI5P4Kγ in establishing and maintaining epithelial cell polarity. Treatment of these cells with 10 µM this compound inhibited the translocation of Na+/K+-ATPase to the plasma membrane, a key event in the polarization process.[3] This pharmacological inhibition phenocopied the effects of specific siRNA-mediated knockdown of PI5P4Kγ, confirming the target specificity.[3] These findings suggest that PI5P4Kγ activity is essential for the proper trafficking of proteins required for maintaining the distinct apical and basolateral domains of epithelial cells.
Modulation of Notch Signaling
PI5P4Kγ has been identified as a positive regulator of the Notch signaling pathway, a critical pathway in development and disease.[7][8] Pharmacological inhibition of PI5P4Kγ with this compound in a concentration-dependent manner was shown to reduce Notch signaling.[8] Further investigation revealed that PI5P4Kγ promotes the recycling of the Notch1 receptor to the cell surface.[7] The E3 ubiquitin ligase DTX1, a negative regulator of Notch signaling, is thought to control the endosomal sorting of Notch1 by regulating PI5P4Kγ-mediated production of PI(4,5)P₂.[7][8]
Potential Role in Neurodegenerative Diseases
Emerging evidence suggests a link between PI5P4Kγ and neurodegenerative disorders such as Huntington's disease. Pharmacological inhibition or knockdown of PI5P4Kγ has been shown to reduce mutant huntingtin protein levels in patient fibroblasts and decrease aggregation in neurons.[9] While the direct use of this compound in these specific studies is not detailed, it provides a rationale for exploring PI5P4Kγ inhibitors as a potential therapeutic strategy for these conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of PI5P4Kγ with this compound.
In Vitro PI5P4Kγ Kinase Assay (Radiometric)
This assay measures the transfer of ³²P from [γ-³²P]ATP to the PI5P substrate.
Materials:
-
Recombinant PI5P4Kγ enzyme
-
PI5P substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound (in DMSO)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the kinase assay buffer, recombinant PI5P4Kγ, and the desired concentration of this compound or DMSO (vehicle control).
-
Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the PI5P substrate and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extract the lipids using a chloroform:methanol mixture.
-
Spot the lipid-containing organic phase onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate PI(4,5)P₂ from other lipids.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of ³²P-labeled PI(4,5)P₂ using a phosphorimager.
-
Calculate the percent inhibition at each this compound concentration and determine the IC₅₀ value.
References
- 1. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI5P4Kγ Inhibitor, this compound | 959551-10-1 [sigmaaldrich.com]
- 5. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI5P4Kγ functions in DTX1-mediated Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI5P4Kγ functions in DTX1-mediated Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of potent and selective degraders of PI5P4Kγ - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: NIH-12848 Treatment of mpkCCD Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed experimental protocol for the treatment of mouse principal kidney cortical collecting duct (mpkCCD) cells with NIH-12848. This compound is a specific inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ), an enzyme involved in phosphoinositide signaling.[1][2][3] mpkCCD cells are a well-established model system for studying the physiology of the kidney's cortical collecting duct, including ion and water transport.[4][5][6][7] This protocol is based on published research demonstrating that this compound affects the localization of Na+/K+-ATPase and the formation of epithelial "domes" in mpkCCD cell cultures, indicating a role for PI5P4Kγ in maintaining epithelial cell polarity.[1][3][8]
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory activity of this compound.
| Target | This compound IC50 | Isoform Specificity | Reference |
| PI5P4Kγ | ~1 µM | Does not inhibit PI5P4Kα or PI5P4Kβ at concentrations up to 100 µM | [1][3] |
Signaling Pathway
The following diagram illustrates the putative signaling pathway affected by this compound in mpkCCD cells. This compound specifically inhibits PI5P4Kγ, which is believed to play a role in the signaling cascade that leads to the proper localization of Na+/K+-ATPase at the plasma membrane. This localization is crucial for the formation of polarized epithelial cell layers and the development of "domes" in culture.
Experimental Protocols
Cell Culture of mpkCCD Cells
Materials:
-
Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F12)[9]
-
Fetal Bovine Serum (FBS)
-
Hormone supplement (e.g., dexamethasone, triiodothyronine, insulin, etc. as described for mpkCCD culture)[9][10]
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, or permeable supports (e.g., Transwell®)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain mpkCCD cells in complete growth medium (DMEM/F12 supplemented with FBS, hormones, and antibiotics) in a humidified incubator.
-
For routine passaging, wash cells with PBS and detach using Trypsin-EDTA.
-
Seed cells onto new culture vessels at an appropriate density. For experiments, mpkCCD cells are often grown on permeable supports to allow for polarization and the formation of a tight epithelial monolayer.[5][9][11]
-
Allow cells to grow to confluence. For studies on cell polarity and dome formation, cells should be cultured for several days post-confluence.[1]
This compound Treatment Protocol
Materials:
-
Confluent mpkCCD cells
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Complete growth medium
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentration. A concentration of 10 µM has been shown to be effective.[1][3] Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated medium.
-
Treatment: a. Aspirate the existing medium from the confluent mpkCCD cell cultures. b. Add the medium containing 10 µM this compound to the treatment group. c. Add the vehicle control medium to the control group. d. Incubate the cells for the desired treatment duration. The duration will depend on the specific endpoint being measured.
-
Downstream Analysis: Following incubation, the cells can be processed for various analyses, such as:
-
Immunofluorescence staining: To visualize the localization of proteins like Na+/K+-ATPase.
-
Western blotting: To quantify protein expression levels.
-
Transepithelial Electrical Resistance (TEER) measurement: To assess the integrity of the epithelial monolayer.
-
Microscopy: To observe morphological changes, such as the presence or absence of dome structures.
-
Experimental Workflow
The following diagram outlines the general workflow for treating mpkCCD cells with this compound and subsequent analysis.
References
- 1. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets … [ouci.dntb.gov.ua]
- 4. cells [knowledge.lonza.com]
- 5. pnas.org [pnas.org]
- 6. Cellosaurus cell line mpkCCD (CVCL_R771) [cellosaurus.org]
- 7. Cellosaurus cell line mpkCCDc14 (CVCL_F596) [cellosaurus.org]
- 8. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site. [repository.cam.ac.uk]
- 9. Effect of luminal flow on doming of mpkCCD cells in a 3D perfusable kidney cortical collecting duct model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypotonicity-induced Reduction of Aquaporin-2 Transcription in mpkCCD Cells Is Independent of the Tonicity Responsive Element, Vasopressin, and cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-Engineered mpkCCDc14 Cells as a New Resource for Studying AQP2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a PI5P4Kγ Inhibition Assay with NIH-12848
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ) is a lipid kinase that plays a crucial role in various cellular processes by catalyzing the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] Dysregulation of PI5P4Kγ has been implicated in several diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[2][3]
NIH-12848 is a potent and selective, non-ATP-competitive inhibitor of PI5P4Kγ.[4] It exhibits an IC50 value in the low micromolar range for PI5P4Kγ and shows no significant inhibition of the α and β isoforms of PI5P4K.[5][6] This selectivity makes this compound an excellent tool compound for studying the biological functions of PI5P4Kγ and for the development of novel therapeutics.
These application notes provide a detailed protocol for developing a robust and reliable in vitro biochemical assay to screen for and characterize inhibitors of PI5P4Kγ using this compound as a reference compound. The described assay is based on the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during the kinase reaction.
PI5P4Kγ Signaling Pathway
PI5P4Kγ is a key enzyme in phosphoinositide metabolism, converting PI5P to PI(4,5)P2. This seemingly simple reaction has profound implications for a multitude of signaling pathways. PI(4,5)P2 is a critical precursor for the generation of second messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Furthermore, PI5P4Kγ activity is interconnected with major signaling hubs such as mTORC1, Notch, and the Hippo pathway, thereby influencing cell growth, proliferation, and differentiation.[1][2][7][8]
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human PI5P4Kγ | Commercially Available | e.g., SignalChem, P37-10G |
| PI5P | Echelon Biosciences | P-5016 |
| ATP | Sigma-Aldrich | A7699 |
| This compound | MedChemExpress | HY-101569 |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| Kinase Buffer | - | 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 |
| DMSO | Sigma-Aldrich | D2650 |
| 384-well white plates | Corning | 3572 |
Equipment
-
Multilabel plate reader capable of luminescence detection
-
Acoustic liquid handler or multichannel pipettes
-
Plate shaker
-
Incubator
Experimental Workflow
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a concentration gradient (e.g., 100 µM to 0.01 µM).
-
-
Reagent Preparation:
-
2X Enzyme Solution: Dilute recombinant PI5P4Kγ in kinase buffer to a final concentration of 20 nM.
-
2X Substrate/ATP Solution: Prepare a mixture of PI5P and ATP in kinase buffer. The final concentrations in the reaction should be 25 µM for PI5P and 25 µM for ATP.
-
-
Assay Procedure:
-
Add 50 nL of each compound dilution to the wells of a 384-well white plate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
Add 2.5 µL of the 2X Enzyme Solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP Solution to each well. The final reaction volume is 5 µL.
-
Mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 60 minutes.
-
After incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Presentation and Analysis
The inhibitory activity of this compound is determined by calculating the half-maximal inhibitory concentration (IC50). The raw luminescence data is first normalized using the controls, and then the IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Inhibitor | This compound | [4] |
| Target | PI5P4Kγ | [4] |
| IC50 | ~1 µM | [5][9] |
| Assay Format | Radiometric / Luminescence | [3][4] |
| Mechanism of Action | Non-ATP competitive, binds to the putative PI5P-binding site | [4] |
| Selectivity | No inhibition of PI5P4Kα and PI5P4Kβ at concentrations up to 100 µM | [5][9] |
Representative Dose-Response Curve
A typical dose-response curve for this compound against PI5P4Kγ will show a sigmoidal relationship between the inhibitor concentration and the percentage of kinase activity. The IC50 value is the concentration of this compound that results in 50% inhibition of PI5P4Kγ activity.
Conclusion
This application note provides a comprehensive guide for establishing a robust and reproducible biochemical assay for PI5P4Kγ using the selective inhibitor this compound. The detailed protocol for the ADP-Glo™ Kinase Assay offers a sensitive and high-throughput compatible method for screening and characterizing potential PI5P4Kγ inhibitors. The provided information on the PI5P4Kγ signaling pathway and the properties of this compound will aid researchers in their drug discovery and development efforts targeting this important lipid kinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of potent and selective degraders of PI5P4Kγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PI5P4Kγ functions in DTX1-mediated Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncologynews.com.au [oncologynews.com.au]
- 9. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets … [ouci.dntb.gov.ua]
Application Notes and Protocols: Optimal Concentration of NIH-12848 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIH-12848 is a potent and selective, allosteric inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ).[1][2] Unlike many kinase inhibitors that compete with ATP, this compound acts via a non-ATP-competitive binding mode, interacting with a putative lipid-binding site.[1][2] This specificity makes it a valuable tool for investigating the cellular functions of the γ isoform of PI5P4K over the α and β isoforms.[1][3][4] PI5P4Kγ catalyzes the phosphorylation of Phosphatidylinositol 5-phosphate (PI5P) to generate Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling lipid.[2] The enzyme is implicated in various cellular processes, including the regulation of mTORC1 and Notch signaling pathways, making it a target of interest in oncology and immunology.[5][6]
These application notes provide a summary of effective concentrations for this compound in various in vitro models and detailed protocols for key experimental assays.
Data Presentation: Efficacy and Optimal Concentrations
The optimal concentration of this compound is dependent on the experimental system, whether it is a cell-free biochemical assay or a cell-based model. Below is a summary of reported concentrations for effective inhibition.
| Assay Type | System/Cell Line | Effective Concentration (IC50 / Working) | Reference(s) |
| Biochemical Assay | Recombinant PI5P4Kγ (In Vitro Kinase Assay) | IC50: ~1 µM - 3.3 µM | [1] |
| Cell-Based Assay | Mouse Kidney (mpkCCD) Cells | 10 µM | [1][3][4] |
| Cell-Based Assay | Human Regulatory T cells (Tregs) | 10 µM - 30 µM | [6] |
Note: For cell-based assays, it is recommended to perform a dose-response experiment (e.g., from 1 µM to 50 µM) to determine the optimal concentration for the specific cell line and endpoint being measured.
Signaling Pathways and Experimental Workflows
PI5P4Kγ Signaling Pathway
PI5P4Kγ is a lipid kinase that phosphorylates PI5P to produce PI(4,5)P2. This product can influence multiple downstream pathways. This compound selectively inhibits the γ isoform, thereby blocking the production of its specific PI(4,5)P2 pool. This has been shown to impact downstream signaling cascades such as mTORC1 and Notch, which are critical for cell growth, proliferation, and differentiation.
References
- 1. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIP4kγ is a substrate for mTORC1 that maintains basal mTORC1 signaling during starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring phosphatidylinositol 5-phosphate 4-kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Development of potent and selective degraders of PI5P4Kγ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective PI5P4Kγ Inhibitor NIH-12848
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIH-12848 is a potent and selective, cell-permeable inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ).[1][2] It functions as a non-ATP-competitive, allosteric inhibitor, suggesting it binds to a site distinct from the ATP-binding pocket, likely the PI5P substrate binding site.[1][3] This selectivity and mechanism of action make this compound a valuable tool for investigating the cellular functions of PI5P4Kγ, a lipid kinase implicated in various signaling pathways, including the Hippo and Notch pathways.[3][4][5] Dysregulation of PI5P4Kγ has been associated with cancer and neurodegenerative diseases.[4][6]
These application notes provide a comprehensive guide for the preparation and use of this compound in both in vitro and cell-based assays.
Data Presentation
Inhibitor Properties and Selectivity
| Property | Value | References |
| Target | Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ) | [1][2] |
| IC50 (PI5P4Kγ) | ~1 µM | [1] |
| Selectivity | No inhibition of PI5P4Kα and PI5P4Kβ at concentrations up to 100 µM | [1] |
| Mechanism of Action | Non-ATP-competitive, allosteric inhibitor | [1][3] |
| Binding Mode | Binds to the putative PI5P-binding site | [1] |
| Molecular Weight | 385.41 g/mol | |
| Formula | C₂₀H₁₄F₃N₃S | |
| CAS Number | 959551-10-1 |
Solubility and Storage
| Solvent | Solubility | Storage of Stock Solutions |
| DMSO | 77 mg/mL (199.78 mM) | 1 year at -80°C, 1 month at -20°C |
Signaling Pathways
PI5P4Kγ is a key enzyme in the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a critical signaling phospholipid. By catalyzing the phosphorylation of phosphatidylinositol 5-phosphate (PI5P), PI5P4Kγ regulates the cellular pool of PI(4,5)P₂. This, in turn, influences a multitude of downstream signaling events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of potent and selective degraders of PI5P4Kγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Localization of intracellular compartments that exchange Na,K-ATPase molecules with the plasma membrane in a hormone-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NIH-12848 in Protein Translocation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIH-12848 is a potent and selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ).[1][2][3] This small molecule provides a valuable tool for investigating the cellular functions of PI5P4Kγ, particularly its role in regulating protein translocation and maintaining cellular polarity.[1][2] Unlike ATP-competitive kinase inhibitors, this compound exhibits an allosteric, non-ATP-competitive binding mode, targeting the putative PI5P-binding site of the enzyme.[1][4] Its high specificity for the γ isoform over the α and β isoforms makes it a precise pharmacological probe.[1][2][3] These application notes provide detailed protocols for utilizing this compound to study its effects on protein translocation, specifically focusing on the Na+/K+-ATPase in a kidney cell line model.
Mechanism of Action
This compound selectively inhibits PI5P4Kγ, an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This lipid kinase is implicated in various cellular processes, and its inhibition by this compound has been shown to disrupt the proper localization of membrane proteins. For instance, treatment with this compound inhibits the translocation of Na+/K+-ATPase to the plasma membrane in polarized epithelial cells.[1][2] This suggests a critical role for PI5P4Kγ in the establishment and maintenance of functional cell polarity.[1][2] The activity of PI5P4Kγ is, in turn, regulated by upstream kinases such as MST1/2, which are core components of the Hippo signaling pathway.[5][6]
Signaling Pathway Diagram
Caption: PI5P4Kγ signaling and its inhibition by this compound.
Data Presentation
The inhibitory activity of this compound is highly specific for the γ isoform of PI5P4K. The following table summarizes the quantitative data regarding its potency and selectivity.
| Target Kinase | IC50 Value | Notes | Reference |
| PI5P4Kγ | ~1 µM | Tested using a mutant with higher activity. | [1] |
| PI5P4Kα | No inhibition | Tested at concentrations up to 100 µM. | [1][2][3] |
| PI5P4Kβ | No inhibition | Tested at concentrations up to 100 µM. | [1][2][3] |
Experimental Protocols
The following protocols are based on methodologies demonstrated to be effective for investigating the role of PI5P4Kγ in protein translocation using this compound.
Experimental Workflow Diagram
Caption: Workflow for studying protein translocation with this compound.
Protocol 1: Inhibition of Na+/K+-ATPase Translocation in mpkCCD Cells
This protocol details how to assess the effect of this compound on the plasma membrane localization of Na+/K+-ATPase in a kidney epithelial cell line.
Materials:
-
Mouse principal kidney cortical collecting duct (mpkCCD) cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Na+/K+-ATPase α-1 subunit
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed mpkCCD cells on glass coverslips in a 24-well plate at a density that allows them to reach sub-confluence. Grow the cells until they form a polarized monolayer.
-
This compound Treatment:
-
Prepare a working solution of 10 µM this compound in complete growth medium.
-
Prepare a vehicle control solution with an equivalent concentration of DMSO in the medium.
-
Aspirate the old medium from the cells and add the this compound or DMSO-containing medium.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.[1]
-
-
Fixation and Permeabilization:
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against Na+/K+-ATPase α-1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Microscopy and Analysis:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a confocal microscope.
-
Analyze the images to assess the localization of Na+/K+-ATPase. In control cells, a distinct plasma membrane localization is expected. In this compound-treated cells, a more diffuse, intracellular staining pattern indicates inhibited translocation.
-
Protocol 2: Subcellular Fractionation and Western Blotting
This protocol provides a method to quantitatively assess the amount of Na+/K+-ATPase in different cellular compartments.
Materials:
-
Treated mpkCCD cells (from a 10 cm dish)
-
Cell scraper
-
Subcellular fractionation kit (or buffers for preparing cytoplasmic and membrane fractions)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-Na+/K+-ATPase α-1 subunit
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Lysis and Fractionation:
-
Grow and treat mpkCCD cells in 10 cm dishes as described in Protocol 1.
-
Wash cells with ice-cold PBS and scrape them into a conical tube.
-
Pellet the cells by centrifugation.
-
Perform subcellular fractionation to separate the cytoplasmic and membrane fractions according to the manufacturer's protocol or a standard laboratory method. Ensure protease inhibitors are added to all buffers.
-
-
Protein Quantification:
-
Determine the protein concentration of each fraction using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from the cytoplasmic and membrane fractions of both control and this compound-treated cells onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Na+/K+-ATPase α-1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometry analysis on the resulting bands to quantify the relative amount of Na+/K+-ATPase in the membrane fraction versus the cytoplasmic fraction for both conditions. A decrease in the membrane-to-cytoplasm ratio in treated cells indicates inhibition of translocation.
-
References
- 1. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets … [ouci.dntb.gov.ua]
- 3. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site. [repository.cam.ac.uk]
- 4. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncologynews.com.au [oncologynews.com.au]
Application Notes and Protocols for Assessing PI5P4Kγ Activity Using NIH-12848
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the activity of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ) using the selective inhibitor NIH-12848.
Introduction to PI5P4Kγ and this compound
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[1] This product is a crucial precursor for important second messengers like inositol-1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). The PI5P4K family consists of three isoforms: α, β, and γ. While all three are ubiquitously expressed, they exhibit tissue-specific expression patterns and can form heterodimers, which regulates their kinase activity and localization.[1]
PI5P4Kγ, in particular, has been shown to possess minimal kinase activity compared to the α and β isoforms, suggesting it may have more prominent scaffolding functions.[1] It has been implicated in several critical signaling pathways, including the negative regulation of mTORC1 activity under starvation conditions and the positive regulation of the Notch pathway by promoting receptor recycling.[1][2] Dysregulation of PI5P4Kγ has been linked to cancer and neurodegenerative diseases like Huntington's disease, making it a potential therapeutic target.[1]
This compound is a selective, allosteric inhibitor of PI5P4Kγ.[3][4] It does not bind to the ATP-binding pocket but rather to the putative PI5P substrate-binding site.[3] This specificity makes this compound a valuable tool for elucidating the cellular functions of PI5P4Kγ.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against PI5P4K isoforms.
| Compound | Target | Assay Type | IC₅₀ (µM) | Notes | Reference |
| This compound | PI5P4Kγ | Radiometric | ~1 | Tested with a high-activity mutant (PI5P4Kγ+) | [3] |
| This compound | PI5P4Kγ | Kinome Profiling | 2-3 | Initial screen against a panel of 460 kinases | [3] |
| This compound | PI5P4Kα | Radiometric | >100 | No inhibition observed at concentrations up to 100 µM | [3] |
| This compound | PI5P4Kβ | Radiometric | >100 | A slight stimulation was observed at 100 µM | [3] |
Experimental Protocols
Biochemical Assay: In Vitro Radiometric Lipid Kinase Assay
This protocol describes a classic method to measure the kinase activity of PI5P4Kγ by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the lipid substrate PI5P.
Workflow Diagram:
References
- 1. Development of potent and selective degraders of PI5P4Kγ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI5P4Kγ functions in DTX1-mediated Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term NIH-12848 Exposure in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIH-12848 is a potent and selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ), an enzyme involved in the regulation of various cellular processes.[1][2][3] This document provides detailed protocols for the long-term exposure of cell lines to this compound, intended to facilitate research into its chronic effects on cellular function, signaling, and potential therapeutic applications. The protocols and data presented are based on published literature and established cell culture best practices.
Mechanism of Action
This compound acts as a selective, non-ATP-competitive, allosteric inhibitor of PI5P4Kγ.[4][5] It has been shown to inhibit PI5P4Kγ with an IC50 of approximately 1 μM, while not significantly affecting the α and β isoforms at concentrations up to 100 μM.[1][2][3] The inhibitory action of this compound is attributed to its binding to a putative lipid interaction site, distinct from the ATP-binding pocket.[4][5]
Cellular Effects of this compound
Short-term exposure to this compound has been demonstrated to elicit several cellular responses, including:
-
Inhibition of Cell Proliferation: this compound has been shown to dose-dependently inhibit the proliferation of certain cell types, such as regulatory T cells (Tregs).[6]
-
Induction of Apoptosis: Increased apoptosis has been observed in cells treated with this compound.[6]
-
Modulation of Signaling Pathways: The compound attenuates signaling through the PI3K, mTORC1/S6, and MAPK pathways.[6][7]
-
Effects on Epithelial Cell Polarity: In mouse principal kidney cortical collecting duct (mpkCCD) cells, this compound inhibits the translocation of Na+/K+-ATPase to the plasma membrane and reversibly prevents the formation of 'domes', suggesting a role for PI5P4Kγ in maintaining epithelial cell polarity.[1][2][3]
Quantitative Data Summary
The following table summarizes key quantitative data from published studies on this compound.
| Parameter | Value | Cell Line/System | Reference |
| PI5P4Kγ IC50 | ~1 µM | In vitro assay | [1][2][3] |
| PI5P4Kα Inhibition | Not inhibited up to 100 µM | In vitro assay | [1][2][3] |
| PI5P4Kβ Inhibition | Not inhibited up to 100 µM | In vitro assay | [1][2][3] |
| Effective Concentration (Cell-Based Assays) | 10-20 µM | mpkCCD, Tregs | [1][6] |
| Treatment Duration (Published Studies) | 24 - 48 hours | mpkCCD, Tregs | [1][6] |
Experimental Protocols
Protocol 1: General Long-Term this compound Exposure in Adherent Cell Lines
This protocol outlines a general procedure for the continuous long-term exposure of adherent cell lines to this compound.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium (appropriate for the chosen cell line)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Sterile, disposable labware (pipettes, tubes, etc.)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed cells into new culture vessels at a density appropriate for long-term culture (e.g., 1 x 10^5 cells/mL in a T-25 flask).
-
-
This compound Treatment:
-
Prepare a working stock of this compound in complete medium. The final concentration of DMSO should be kept below 0.1% to minimize solvent toxicity.
-
Allow cells to adhere and recover for 24 hours post-seeding.
-
Aspirate the medium and replace it with fresh medium containing the desired concentration of this compound (a starting concentration of 1-10 µM is recommended based on published IC50 values). Include a vehicle control (medium with the same concentration of DMSO).
-
-
Long-Term Maintenance:
-
Incubate cells at 37°C and 5% CO2.
-
Replace the medium with fresh this compound-containing medium every 2-3 days.
-
Monitor cell morphology and confluency daily.
-
When cells reach ~80% confluency, passage them as described in step 1, re-seeding them into fresh medium containing this compound.
-
Continue this cycle for the desired duration of the long-term exposure study (e.g., several weeks to months).
-
-
Endpoint Analysis:
-
At predetermined time points, harvest cells for downstream analysis (e.g., viability assays, Western blotting, RNA sequencing).
-
Protocol 2: Assessment of Cell Viability and Proliferation
This protocol describes the use of a colorimetric assay (e.g., MTT or WST-1) to assess the effect of long-term this compound exposure on cell viability and proliferation.
Materials:
-
Cells undergoing long-term this compound exposure
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
At desired time points during the long-term exposure protocol, harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of this compound-containing medium.
-
Include wells with vehicle-treated control cells.
-
-
Assay:
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Diagrams
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for long-term this compound exposure.
Considerations for Long-Term Studies
-
Compound Stability: The stability of this compound in cell culture medium over extended periods should be considered. It is recommended to replace the medium containing fresh compound every 2-3 days.
-
Cell Line Specificity: The optimal concentration of this compound and the cellular response may vary between different cell lines. It is advisable to perform a dose-response curve for the cell line of interest prior to initiating long-term studies.
-
Acquired Resistance: In long-term exposure studies, cells may develop resistance to the compound. It is important to monitor for changes in sensitivity over time.
-
Off-Target Effects: While this compound is a selective inhibitor, the possibility of off-target effects, especially in a long-term setting, should be considered.
Conclusion
The provided protocols and information serve as a guide for researchers investigating the long-term effects of this compound on various cell lines. Adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of the role of PI5P4Kγ in cellular physiology and its potential as a therapeutic target.
References
- 1. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets … [ouci.dntb.gov.ua]
- 3. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site. [repository.cam.ac.uk]
- 4. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. PIP4Ks impact on PI3K, FOXP3, and UHRF1 signaling and modulate human regulatory T cell proliferation and immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting solubility issues with NIH-12848 in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NIH-12848, a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly those related to solubility in cell culture media.
Troubleshooting Guide: Solubility Issues with this compound
Researchers may encounter precipitation when preparing this compound for cell-based assays due to its hydrophobic nature.[1] This guide provides a systematic approach to troubleshoot and overcome these solubility challenges.
Problem: Precipitate formation upon dilution of DMSO stock in aqueous media.
Cause: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.
Solutions:
-
Optimize DMSO Concentration:
-
Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10-100 mM).
-
Create intermediate dilutions of the stock solution in DMSO before the final dilution into aqueous media. This prevents localized high concentrations of the compound from crashing out of solution.
-
Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[2] However, the maximum tolerated DMSO concentration can be cell-line specific, so it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cells.
-
-
Modify the Dilution Protocol:
-
Pre-warm the cell culture medium to 37°C before adding the this compound solution.
-
Add the DMSO stock solution to the aqueous buffer while gently vortexing or stirring to ensure rapid and even dispersion.[3]
-
-
Employ Solubility Enhancers:
-
For challenging applications, a formulation containing co-solvents and surfactants can be used. A published protocol for in vivo use that can be adapted for in vitro experiments involves a mixture of DMSO, PEG300, and Tween-80.
-
| Step | Component | Action |
| 1 | 10% DMSO | Add to the formulation. |
| 2 | 40% PEG300 | Add and mix thoroughly. |
| 3 | 5% Tween-80 | Add and mix until a clear solution is formed. |
| 4 | 45% Saline | Add to reach the final volume. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is 100% anhydrous dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO.[2]
Q2: What is the maximum final concentration of DMSO that is safe for my cells?
A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, primary cells and some sensitive cell lines may be affected by concentrations as low as 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q3: My this compound solution appears cloudy after adding it to the cell culture medium. What should I do?
A3: Cloudiness or precipitation indicates that the compound is not fully dissolved. You can try the following:
-
Reduce the final concentration of this compound in your experiment.
-
Optimize the dilution method by adding the DMSO stock to pre-warmed media while vortexing.[3]
-
Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.
Q4: Can I heat or sonicate my this compound solution to aid dissolution?
A4: Gentle warming to 37°C and brief sonication can be used to help dissolve this compound in DMSO. However, prolonged heating should be avoided as it may degrade the compound.
Q5: Does the presence of serum in the cell culture medium affect the solubility of this compound?
A5: Serum proteins can sometimes help to stabilize hydrophobic compounds and improve their apparent solubility in culture media.[4] It is recommended to perform experiments in media containing the same concentration of serum that will be used in the final assay.
Quantitative Data
| Compound | Solvent System | Approximate Solubility | Reference |
| This compound | 100% DMSO | ≥ 21.55 mg/mL | [2] |
| General Hydrophobic Compounds | 100 mM Phosphate Buffer (pH 7.4) | Variable, often < 10 µg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.
-
Create an intermediate dilution of your 10 mM stock solution in DMSO if a very low final concentration is required.
-
Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing to achieve the desired final concentration. For example, to make a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock to 1 mL of medium.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: In Vitro Kinase Assay for PI5P4Kγ Inhibition
This protocol is adapted from published studies on this compound.[1]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM NaCl, 2 mM TCEP).
-
Add recombinant PI5P4Kγ enzyme to the reaction buffer.
-
Add the lipid substrate, dipalmitoyl-PI5P, to the mixture.
-
Add [γ-³²P]ATP.
-
-
Inhibition Assay:
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-60 minutes).
-
-
Lipid Extraction and Analysis:
-
Stop the reaction and extract the lipids using an acidic phase-separation method.
-
Separate the lipids by thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled lipid products to determine the extent of inhibition.
-
Signaling Pathways and Experimental Workflows
PI5P4Kγ Signaling Pathway
This compound is a selective inhibitor of PI5P4Kγ, an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[6][7] This process is crucial for various cellular functions, including the regulation of epithelial cell polarity and ion transporter translocation.[1]
Caption: The PI5P4Kγ signaling pathway and its inhibition by this compound.
Experimental Workflow for Troubleshooting Solubility
This workflow provides a logical progression of steps to diagnose and resolve issues with compound precipitation in cell culture media.
Caption: A stepwise workflow for troubleshooting this compound solubility issues.
References
- 1. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aqueous solubility of beryllium(II) at physiological pH: effects of buffer composition and counterions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AID 1645848 - NCATS Kinetic Aqueous Solubility Profiling - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of potent and selective degraders of PI5P4Kγ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Experiments with NIH-12848
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability and inconsistent results when using the PI5P4Kγ inhibitor, NIH-12848. The information provided here is intended to help researchers ensure the reliability and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that selectively inhibits the activity of Phosphatidylinositol 5-Phosphate 4-Kinase Gamma (PI5P4Kγ). It functions as a non-ATP-competitive inhibitor, meaning it does not bind to the ATP-binding pocket of the kinase.[1] Instead, it is thought to bind to the PI5P substrate-binding site.[1] The half-maximal inhibitory concentration (IC50) for this compound against PI5P4Kγ is approximately 1 µM.[1] It shows high selectivity for the γ-isoform over the α and β isoforms of PI5P4K.[1]
Q2: What are the known downstream signaling pathways affected by this compound?
PI5P4Kγ is involved in the regulation of phosphoinositide metabolism, which plays a crucial role in various cellular signaling pathways. Inhibition of PI5P4Kγ with this compound has been shown to impact:
-
mTORC1 Signaling: PI5P4Kγ is a substrate of mTORC1 and is involved in a feedback loop that helps maintain basal mTORC1 activity, particularly under starvation conditions.
-
Notch Signaling: PI5P4Kγ positively regulates the Notch signaling pathway by promoting the recycling of the Notch receptor.[2]
Q3: How should I prepare and store my stock solution of this compound?
Proper preparation and storage of your this compound stock solution are critical for maintaining its activity and ensuring reproducible results.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | This compound is a hydrophobic compound with good solubility in DMSO. Using high-purity, anhydrous DMSO minimizes degradation and precipitation. |
| Stock Concentration | 10 mM | A 10 mM stock solution is a common starting point that allows for accurate serial dilutions for most cell-based assays. |
| Storage Temperature | -20°C or -80°C | Storing in a freezer helps to minimize degradation of the compound over time. |
| Aliquoting | Aliquot into single-use volumes | This prevents multiple freeze-thaw cycles which can lead to compound degradation and precipitation. |
| Light Exposure | Store in the dark (e.g., in an amber vial or wrapped in foil) | Protection from light is a general best practice for storing small molecule inhibitors to prevent photodegradation. |
Q4: I am observing inconsistent IC50 values for this compound in my experiments. What are the potential causes?
Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to several factors:
| Potential Cause | Explanation |
| Cell-based Assay Variability | Differences in cell density, passage number, and the growth phase of the cells can all impact their sensitivity to the inhibitor.[3] |
| Assay Readout | The type of assay used to measure cell viability or a specific phenotype can yield different IC50 values. |
| Incubation Time | The duration of exposure to this compound will influence the observed effect. |
| Compound Stability | Degradation of the this compound stock or working solutions can lead to a decrease in potency. |
| Inaccurate Pipetting | Small errors in pipetting during serial dilutions can lead to significant differences in the final concentration of the inhibitor. |
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Phenotype
Problem: You are not observing the expected biological effect of this compound in your cell-based assay, or the results are highly variable between experiments.
Troubleshooting Workflow
References
managing the hydrophobic properties of NIH-12848 in assays
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for managing the hydrophobic properties of the novel compound NIH-12848 in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound?
A1: The primary challenge stems from its significant hydrophobicity. This can lead to poor aqueous solubility, aggregation, non-specific binding to labware and proteins, and potential for membrane disruption, all of which can complicate assay results and lead to data misinterpretation.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Due to its low aqueous solubility, a 100% dimethyl sulfoxide (B87167) (DMSO) stock solution is recommended. For cellular assays, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize solvent-induced artifacts.
Q3: How can I determine if this compound is aggregating in my assay buffer?
A3: Aggregation can be assessed using techniques like dynamic light scattering (DLS) or by including a non-ionic detergent, such as Triton X-100 or Tween-20, in your buffer to see if this improves the consistency of your results. A significant change in activity upon detergent addition often suggests aggregation was occurring.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Q: I observe precipitation or cloudiness when I dilute my this compound DMSO stock into my aqueous assay buffer. What should I do?
A: This is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Optimize Solvent Concentration: Ensure your final DMSO concentration is as high as is tolerable for your assay, but generally not exceeding 1-2%.
-
Use a Surfactant: Incorporate a non-ionic surfactant like Tween-20 or Triton X-100 at a concentration above the critical micelle concentration (CMC) in your assay buffer. This can help solubilize this compound.
-
Pre-mix with Protein: If your assay includes a protein (e.g., BSA or the target protein), try pre-incubating the diluted this compound with the protein. The compound may bind to hydrophobic pockets on the protein, increasing its apparent solubility.
-
Sonication: Briefly sonicate the solution after dilution to help break up aggregates and improve dissolution.
Issue 2: Inconsistent or Non-reproducible Assay Results
Q: My dose-response curves for this compound are inconsistent between experiments. What could be the cause?
A: Inconsistency often points to issues with compound solubility and aggregation.
-
Check for Aggregation: As mentioned in the FAQ, aggregation can lead to variable amounts of active, monomeric compound. Use DLS to check for aggregates or test the effect of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) on your results. Consistent results in the presence of a detergent would suggest aggregation was the problem.
-
Standardize Dilution Protocol: Ensure a consistent and rapid dilution and mixing protocol. Adding the DMSO stock directly to the full volume of buffer while vortexing can help prevent localized high concentrations that lead to precipitation.
-
Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces. Using low-adhesion microplates and pipette tips can mitigate this. Pre-incubating plates with a solution of a blocking agent like bovine serum albumin (BSA) can also reduce non-specific binding to the plastic.
Issue 3: High Background Signal or Apparent Non-specific Inhibition
Q: this compound appears to inhibit multiple unrelated enzymes. How can I determine if this is a real effect or an artifact?
A: This is a hallmark of promiscuous inhibition, often caused by compound aggregation.
-
Assay with Detergent: Re-run the inhibition assays in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced, it is likely that aggregation-based inhibition was occurring.
-
Centrifugation Step: Before taking a reading, centrifuge your assay plate. If the compound is precipitating, this step may pellet the precipitate, potentially clarifying the source of the signal interference.
-
Control Experiments: Run control experiments with a fluorescent or colorimetric reporter in the absence of the target enzyme to see if this compound directly interferes with the detection method.
Quantitative Data Summary
The following tables provide key data regarding the solubility and aggregation properties of this compound.
Table 1: Solubility of this compound in Common Buffer Systems
| Buffer System (pH 7.4) | Additive | Maximum Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | None | < 1 |
| PBS | 0.5% DMSO | 5 |
| PBS | 1% DMSO | 12 |
| PBS | 0.01% Tween-20 | 25 |
| PBS | 0.01% Triton X-100 | 30 |
Table 2: Critical Micelle Concentration (CMC) of Common Surfactants
| Surfactant | CMC in Aqueous Buffer (approx.) |
| Tween-20 | 0.006% (w/v) |
| Triton X-100 | 0.015% (w/v) |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
For a typical assay, perform a serial dilution of the 10 mM stock in 100% DMSO to create intermediate stocks.
-
To prepare the final working solution, add the DMSO intermediate stock to the final assay buffer while vortexing vigorously. The final DMSO concentration should not exceed 0.5% for cellular assays or 2% for biochemical assays.
-
Crucially , ensure the final concentration of this compound is below its maximum solubility in the chosen buffer system (see Table 1).
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Prepare this compound in your final assay buffer at the highest concentration to be used in the experiment.
-
Prepare a control sample of the assay buffer alone.
-
Filter both solutions through a 0.22 µm filter into a clean DLS cuvette.
-
Equilibrate the sample to the assay temperature in the DLS instrument.
-
Perform DLS measurements to determine the size distribution of particles in the solution. The presence of particles with a hydrodynamic radius significantly larger than that expected for a small molecule monomer indicates aggregation.
Visualizations
Caption: Workflow for handling hydrophobic this compound.
Caption: Troubleshooting decision tree for this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
identifying and mitigating potential NIH-12848 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NIH-12848, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ). This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate accurate and reproducible results while identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that selectively targets the γ isoform of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4Kγ).[1][2][3][4] It functions through a non-ATP-competitive, allosteric binding mode.[3][4]
Q2: What is the potency and selectivity of this compound?
In vitro kinase assays have demonstrated that this compound inhibits PI5P4Kγ with an IC50 value of approximately 1-3 μM.[1][3] Notably, it does not show significant inhibition of the α and β isoforms of PI5P4K at concentrations up to 100 μM.[1][2]
Q3: What are the known on-target effects of this compound?
Treatment of mpkCCD kidney cells with this compound has been shown to inhibit the translocation of Na+/K+-ATPase to the plasma membrane and prevent the formation of epithelial 'domes'.[1][2] These effects were replicated by specific RNAi knockdown of PI5P4Kγ, providing strong evidence for the on-target action of the inhibitor.[1][2]
Q4: How can I be confident that the observed phenotype in my experiment is due to PI5P4Kγ inhibition?
Q5: What are potential off-target effects and how can I identify them?
Off-target effects occur when a compound interacts with unintended molecular targets.[8] While this compound has shown high selectivity for PI5P4Kγ, it is good practice to consider and test for potential off-target activities.[1] Several experimental and computational methods can be employed for this purpose:
-
Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of the compound.[8][9]
-
Kinase Profiling: Screening this compound against a broad panel of kinases can identify potential off-target kinase interactions.[10]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in protein thermal stability upon ligand binding in a cellular context.[8][11]
-
Proteome-wide Analyses: Techniques like mass spectrometry-based proteomics can provide an unbiased view of protein-compound interactions.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Compound instability, variations in cell culture conditions, or pipetting errors.[5] | Prepare fresh dilutions of this compound for each experiment from a stable stock solution. Standardize cell culture protocols, including passage number and confluency. Ensure pipettes are calibrated and use consistent techniques.[5] |
| High cellular toxicity at effective concentrations | Off-target effects or solvent toxicity. | Perform a dose-response curve to determine the optimal concentration. Keep the final DMSO concentration low (ideally ≤ 0.1%) and include a solvent-only control.[5] Investigate potential off-target effects using the methods described in the FAQs. |
| No observable phenotype | Insufficient compound concentration, poor cell permeability, or the target is not critical for the observed phenotype under the experimental conditions. | Confirm the potency of your batch of this compound. Increase the concentration, ensuring it remains within a reasonable range to avoid off-target effects.[12] Use an orthogonal method, like RNAi, to validate the role of PI5P4Kγ in your system. |
| Discrepancy between in vitro and cellular activity | Limited cell permeability, compound efflux, or metabolic inactivation of the compound. | Assess the cell permeability of this compound in your specific cell line. Consider using efflux pump inhibitors to see if this potentiates the effect. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to verify the engagement of this compound with PI5P4Kγ in intact cells.
-
Cell Treatment: Culture cells to the desired confluency and treat with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble PI5P4Kγ at each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: RNAi-Mediated Knockdown to Validate On-Target Effects
This protocol describes how to use RNA interference to confirm that the observed phenotype is a result of PI5P4Kγ inhibition.
-
siRNA Design and Synthesis: Design or obtain validated siRNAs targeting PI5P4Kγ and a non-targeting control siRNA.
-
Transfection: Transfect the cells with the PI5P4Kγ-targeting siRNA and the control siRNA using a suitable transfection reagent.
-
Knockdown Validation: After 48-72 hours, assess the knockdown efficiency of PI5P4Kγ at the mRNA level (qRT-PCR) and protein level (Western blot).
-
Phenotypic Analysis: Perform the same phenotypic assay on the knockdown cells as was done with this compound treatment.
-
Comparison: Compare the phenotype of the PI5P4Kγ knockdown cells with the cells treated with this compound. A similar phenotype provides strong evidence for an on-target effect.
Visualizations
Caption: Signaling pathway of PI5P4Kγ and the inhibitory action of this compound.
Caption: Experimental workflow for validating on-target and identifying off-target effects.
References
- 1. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets … [ouci.dntb.gov.ua]
- 3. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 11. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 12. resources.biomol.com [resources.biomol.com]
Technical Support Center: Improving the Stability of NIH-12848 in Experimental Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and effective use of the PI5P4Kγ inhibitor, NIH-12848, in experimental settings.
Frequently Asked Questions (FAQs)
This section addresses common challenges and questions related to the handling and stability of this compound.
Q1: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous cell culture medium. What is happening and how can I prevent this?
A1: This is a common issue for hydrophobic compounds like this compound. Precipitation occurs because the compound is highly soluble in a polar aprotic solvent like DMSO but has very low solubility in aqueous solutions. When the DMSO stock is diluted into the aqueous medium, the solvent environment changes drastically, causing the compound to fall out of solution.
Troubleshooting Steps:
-
Optimize Final Concentration: The final concentration of this compound may be too high for its aqueous solubility limit. Try using a lower final concentration in your experiments.
-
Improve Mixing Technique: Rapidly adding the concentrated DMSO stock to the aqueous buffer can create localized high concentrations, leading to precipitation. To avoid this, add the DMSO stock drop-wise to the vortexing aqueous buffer to ensure rapid and even dispersion.
-
Use Pre-warmed Media: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the inhibitor.
-
Minimize Final DMSO Concentration: While DMSO is a good solvent, it can be toxic to cells at higher concentrations. Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture medium. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1]
Q2: How should I prepare and store my this compound stock solution to ensure its stability?
A2: Proper preparation and storage are critical for maintaining the integrity of your this compound stock solution.
-
Solvent: Use high-purity, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[1] Using fresh DMSO is crucial as it is hygroscopic and can absorb moisture, which may reduce the solubility of the compound.
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots tightly sealed at -20°C or -80°C for long-term stability.[1][2]
Q3: I suspect my this compound is degrading in the cell culture medium during my experiment. How can I assess its stability?
A3: The stability of small molecule inhibitors in complex biological media can vary. Factors like the chemical structure, pH, media components, serum proteins, and incubation temperature can all influence stability.[1] To determine the stability of this compound in your specific experimental conditions, you can perform a time-course experiment. This involves incubating the inhibitor in your cell culture media at the desired concentration and temperature, and then analyzing samples at different time points using a validated analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][2]
Q4: What are the known off-target effects of this compound?
A4: While this compound is reported to be a selective inhibitor of PI5P4Kγ, like any small molecule inhibitor, it may have off-target effects, especially at higher concentrations. It is crucial to use the lowest effective concentration possible to minimize these effects. Always consult the latest literature for any newly identified off-targets.
Data Presentation: Stability of Small Molecule Inhibitors
While specific quantitative stability data for this compound is not extensively available in the public domain, the following tables illustrate how such data, once generated through experimental protocols like the one described below, should be presented.
Table 1: Illustrative Stability of a Hypothetical Small Molecule Inhibitor in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in RPMI-1640 |
| 0 | 100 | 100 |
| 2 | 95.2 ± 2.1 | 96.5 ± 1.8 |
| 8 | 88.7 ± 3.5 | 90.1 ± 2.9 |
| 24 | 75.4 ± 4.2 | 78.9 ± 3.7 |
| 48 | 60.1 ± 5.8 | 65.3 ± 4.5 |
| Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.[2] |
Table 2: Illustrative Effect of pH and Temperature on the Stability of a Hypothetical Small Molecule Inhibitor in Phosphate-Buffered Saline (PBS) after 24 hours
| pH | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 5.0 | 98.1 ± 1.5 | 92.3 ± 2.4 | 85.6 ± 3.1 |
| 7.4 | 99.2 ± 1.1 | 95.8 ± 1.9 | 89.4 ± 2.8 |
| 8.5 | 97.5 ± 1.8 | 90.1 ± 2.8 | 82.3 ± 3.5 |
| Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound after 24 hours to the peak area at time 0 using HPLC-MS analysis. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in your specific cell culture medium using HPLC-MS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (B52724) (HPLC grade)
-
Internal standard (a stable compound with similar chemical properties to this compound)
-
Sterile, low-protein-binding microcentrifuge tubes and plates
-
HPLC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare your cell culture medium with and without the desired concentration of serum (e.g., 10% FBS).
-
Prepare a working solution of this compound by diluting the stock solution in the respective media to your final experimental concentration (e.g., 10 µM).
-
-
Incubation:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well low-protein-binding plate for each condition.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
For the 0-hour time point, collect the aliquot immediately after adding the working solution.
-
-
Sample Preparation for HPLC-MS:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of the internal standard. This will precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Analyze the concentration of the parent this compound in all collected samples using a validated HPLC-MS method.
-
Calculate the percentage of this compound remaining at each time point by comparing its peak area to that of the internal standard and normalizing to the T=0 sample.
-
Protocol 2: General Cell-Based Assay Protocol for a Small Molecule Inhibitor
This protocol provides a general workflow for a cell-based assay using an inhibitor like this compound. This should be optimized for your specific cell line and experimental endpoint.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Assay plates (e.g., 96-well plates)
-
Reagents for your specific assay endpoint (e.g., cell viability reagent, lysis buffer for western blotting)
Procedure:
-
Cell Seeding:
-
Seed your cells into the wells of an assay plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the cells overnight to allow them to attach.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of your this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent across all wells, including the vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells with the inhibitor for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
-
Assay Endpoint Measurement:
-
At the end of the incubation period, perform your chosen assay to measure the effect of the inhibitor. This could include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, MTS, or ATP-based assays)
-
Western Blotting: To analyze the phosphorylation status or expression level of target proteins in the signaling pathway.
-
Immunofluorescence: To observe changes in protein localization or cellular morphology.
-
Gene Expression Analysis: (e.g., qRT-PCR) to measure changes in the transcription of target genes.
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Overcoming Challenges in NIH-12848-Based High-Throughput Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for high-throughput screening (HTS) assays utilizing the selective PI5P4Kγ inhibitor, NIH-12848.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable quinazolinamine-based compound that acts as a highly selective, reversible, and non-ATP-competitive inhibitor of phosphatidylinositol-5-phosphate (B1243415) 4-kinase γ (PI5P4Kγ).[1] It functions through an allosteric binding mode, interacting with the putative PI5P-binding site of the enzyme rather than the ATP-binding pocket.[2][3] This specificity makes it a valuable tool for studying the cellular functions of PI5P4Kγ without significantly affecting the α and β isoforms of the kinase.[1]
Q2: What is the reported potency of this compound?
A2: In in vitro PI5P4K assays, this compound exhibits an IC50 of approximately 1 to 3.3 µM for PI5P4Kγ.[1] It does not show significant inhibition of PI5P4Kα and PI5P4Kβ at concentrations up to 100 µM.[1]
Q3: What are the key signaling pathways regulated by PI5P4Kγ that can be investigated using this compound?
A3: PI5P4Kγ is involved in the regulation of phosphoinositide metabolism, specifically the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). Through this activity, it has been implicated in several cellular processes, including:
-
Epithelial cell polarity: this compound has been shown to inhibit the translocation of Na+/K+-ATPase to the plasma membrane in kidney epithelial cells, a process crucial for establishing cell polarity.[1]
-
Notch signaling: PI5P4Kγ positively regulates the Notch pathway by promoting the recycling of the Notch1 receptor.[4][5]
-
Autophagy and protein degradation: Inhibition of PI5P4Kγ has been linked to increased basal autophagy and the clearance of mutant huntingtin protein in cellular models of Huntington's disease.[6]
-
Hippo signaling: PI5P4Kγ activity can regulate the interaction between the Hippo pathway proteins MOB1 and LATS, influencing the transcriptional activity of YAP.[7]
Q4: What HTS assay formats are suitable for screening with this compound?
A4: Given that this compound is a kinase inhibitor, several HTS-compatible kinase assay formats can be employed. A highly suitable option is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced during the kinase reaction. This assay is universal for any ADP-generating enzyme and can be used to distinguish between ATP-competitive and non-competitive inhibitors, which is particularly relevant for the allosteric inhibitor this compound.[8][9] Other potential formats include TR-FRET and fluorescence polarization-based assays.
Q5: How does the non-ATP competitive nature of this compound affect HTS assay design?
A5: The allosteric, non-ATP competitive binding mode of this compound means that its inhibitory activity will not be overcome by high concentrations of ATP in the assay. When using assays like ADP-Glo™, running parallel screens with varying ATP concentrations can help to confirm this mode of action for identified hits.[8][10] This characteristic is advantageous as it can lead to the discovery of more specific inhibitors with potentially fewer off-target effects compared to ATP-competitive compounds.[2][3]
Troubleshooting Guide
Issue 1: High Variability in Assay Signal
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Pipetting Errors | - Use calibrated and well-maintained single and multichannel pipettes. - Employ automated liquid handlers for improved precision in HTS. - Minimize the number of pipetting steps by preparing master mixes. |
| Edge Effects | - Ensure proper humidity control in the incubator to minimize evaporation from the outer wells of the microplate. - Fill the perimeter wells with sterile water or media and do not use them for experimental samples.[11] - Use microplates designed to minimize evaporation. |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before seeding. - Use a validated cell counting method to ensure consistent cell numbers per well. - Allow cells to settle at room temperature for a short period before incubation to promote even distribution. |
| Reagent Instability | - Prepare fresh reagents and buffers for each experiment. - Follow the manufacturer's instructions for the storage and handling of all assay components. - For compounds like this compound, which are often dissolved in DMSO, ensure complete solubilization and avoid repeated freeze-thaw cycles. |
Issue 2: Low Signal-to-Background Ratio or Weak Signal
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Suboptimal Enzyme Concentration | - Titrate the concentration of recombinant PI5P4Kγ to determine the optimal amount that provides a robust signal within the linear range of the assay. |
| Low Substrate Concentration | - Determine the Km of PI5P4Kγ for its substrate (PI5P) and use a substrate concentration at or near the Km for optimal activity. |
| Insufficient Incubation Time | - Perform a time-course experiment to determine the optimal incubation time for the kinase reaction to reach a detectable level of product formation without reaching saturation. |
| Inactive this compound | - Verify the purity and integrity of the this compound stock. - Prepare fresh dilutions from a new stock if necessary. - Ensure proper storage conditions are maintained. |
| Inappropriate Assay Buffer Conditions | - Optimize the pH, salt concentration, and co-factor requirements (e.g., Mg2+) in the assay buffer for PI5P4Kγ activity. |
Issue 3: High Rate of False Positives or False Negatives
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Compound Interference with Assay Readout | - For fluorescence-based assays, screen for autofluorescent compounds by running a parallel plate without the enzyme. - For luciferase-based assays (e.g., ADP-Glo™), counterscreen for compounds that inhibit the luciferase enzyme itself.[12] |
| Compound Aggregation | - Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to reduce the formation of compound aggregates, which can lead to non-specific inhibition.[12] |
| Off-Target Effects of Compounds | - Confirm hits in a secondary, orthogonal assay that uses a different detection principle. - Test confirmed hits against the α and β isoforms of PI5P4K to ensure selectivity for the γ isoform. |
| Hydrophobicity of this compound | - Due to its hydrophobic nature, this compound may exhibit reduced solubility in aqueous buffers. Ensure complete dissolution in DMSO and appropriate final DMSO concentrations in the assay (typically <1%).[13] |
| Incorrect Data Analysis and Hit Selection Criteria | - Use robust statistical methods for data normalization and hit identification (e.g., Z-score or B-score). - Set appropriate hit selection thresholds based on the assay performance (e.g., >3 standard deviations from the mean of the negative controls). |
Data Presentation
Table 1: Key Parameters for this compound in HTS
| Parameter | Recommended Value/Range | Notes |
| Screening Concentration | 1 - 10 µM | A single high concentration for primary screening, followed by dose-response confirmation. |
| IC50 for PI5P4Kγ | ~1 - 3.3 µM | Varies depending on assay conditions.[1] |
| Selectivity | >100 µM for PI5P4Kα and β | Highly selective for the γ isoform.[1] |
| Final DMSO Concentration | < 1% (v/v) | To avoid solvent-induced artifacts and ensure compound solubility.[13] |
| Z'-factor | ≥ 0.5 | A measure of assay quality and robustness. |
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for PI5P4Kγ
This protocol is adapted for a 384-well plate format.
Reagents and Materials:
-
Recombinant human PI5P4Kγ
-
PI5P substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
384-well white, opaque plates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and control compounds in 100% DMSO.
-
Dispense a small volume (e.g., 100 nL) of the compound solutions into the appropriate wells of the 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing recombinant PI5P4Kγ and PI5P in kinase buffer.
-
Dispense 5 µL of the enzyme/substrate mix into each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare a solution of ATP in kinase buffer.
-
Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for PI5P4Kγ.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Terminate Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Mandatory Visualizations
Caption: PI5P4Kγ signaling pathway and the inhibitory action of this compound.
Caption: A typical high-throughput screening workflow for this compound.
Caption: A logical workflow for troubleshooting common HTS issues.
References
- 1. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. books.rsc.org [books.rsc.org]
- 4. PI5P4Kγ functions in DTX1-mediated Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of potent and selective degraders of PI5P4Kγ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. books.google.cn [books.google.cn]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Refining NIH-12848 Treatment Protocols for Sensitive Cell Lines: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI5P4Kγ inhibitor, NIH-12848, particularly in the context of sensitive cell lines.
Introduction to this compound
This compound is a selective, non-ATP-competitive inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ).[1][2] It exhibits an in vitro IC50 for PI5P4Kγ of approximately 1 to 3.3 µM and shows high selectivity over the α and β isoforms of the kinase.[1][2] this compound is a valuable tool for investigating the cellular functions of PI5P4Kγ. While its effects have been characterized in some non-cancerous cell lines, such as the mouse kidney cell line mpkCCD, its activity across a broad range of cancer cell lines is still an active area of research.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of PI5P4Kγ, meaning it does not bind to the ATP-binding pocket of the kinase.[1] Instead, it is thought to interact with the PI5P-binding site, thereby inhibiting the kinase's activity.[1]
Q2: In which cell lines has this compound shown activity?
A2: The primary cell line in which the effects of this compound have been detailed in the public literature is the mouse principal kidney cortical collecting duct (mpkCCD) cell line.[1] In these cells, this compound was shown to inhibit the translocation of Na+/K+-ATPase to the plasma membrane.[1] While the broader PI5P4K family has been implicated in cancer, specific data on the sensitivity of various cancer cell lines to this compound is not yet widely available in published literature.
Q3: What are the known signaling pathways affected by PI5P4Kγ and potentially by this compound?
A3: PI5P4Kγ is known to be involved in the mTORC1 and Hippo signaling pathways. The core kinases of the Hippo pathway, MST1/2, can phosphorylate and inhibit PI5P4Ks.[3] In turn, PI5P4K activity can modulate the transcriptional activity of YAP, a key effector of the Hippo pathway.[3][4]
Troubleshooting Guide for this compound Experiments
This guide addresses common issues encountered when treating sensitive cell lines with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Cell Death/Toxicity | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration range. Start with a broad range, for example, from 0.1 µM to 50 µM. |
| Solvent toxicity (e.g., DMSO). | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control. | |
| Cell line is particularly sensitive. | Reduce the initial seeding density of the cells. Shorten the incubation time with the inhibitor. | |
| Inconsistent or No Observable Effect | Inhibitor instability. | Prepare fresh stock solutions of this compound and use them promptly. Avoid repeated freeze-thaw cycles. |
| Sub-optimal inhibitor concentration. | Re-evaluate the concentration range based on the known in vitro IC50 of ~1-3.3 µM. For cellular assays, higher concentrations may be required. | |
| Low expression of PI5P4Kγ in the cell line. | Verify the expression level of PI5P4Kγ in your cell line of interest using techniques like Western blotting or qPCR. | |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of treatment for observing the desired effect. | |
| Variability Between Experiments | Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of solutions. |
Data Presentation: Hypothetical IC50 Values for this compound in Cancer Cell Lines
As extensive public data on the IC50 values of this compound in a wide range of cancer cell lines is not currently available, the following table presents a hypothetical data structure for researchers to populate with their experimental findings. This will allow for a clear comparison of sensitivities across different cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | [Enter experimental value] |
| MDA-MB-231 | Breast Cancer | [Enter experimental value] |
| A549 | Lung Cancer | [Enter experimental value] |
| HCT116 | Colon Cancer | [Enter experimental value] |
| Jurkat | T-cell Leukemia | [Enter experimental value] |
| K562 | Chronic Myeloid Leukemia | [Enter experimental value] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation status of proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the determined time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI5P4Kγ Signaling Interactions with PI3K/mTOR and Hippo Pathways.
Experimental Workflow Diagram
References
- 1. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PubMed [pubmed.ncbi.nlm.nih.gov]
how to control for potential artifacts with NIH-12848
This technical support center provides researchers, scientists, and drug development professionals with essential information for using NIH-12848, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ). Below you will find troubleshooting guides and frequently asked questions to help control for potential artifacts and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of PI5P4Kγ.[1][2][3] Unlike many kinase inhibitors that target the ATP-binding site, this compound functions as a non-ATP-competitive, allosteric inhibitor.[4][5] Evidence suggests that it binds to the putative PI5P-binding site of PI5P4Kγ.[1] This allosteric binding mode contributes to its high selectivity.[4][5]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for PI5P4Kγ. It shows little to no inhibition of the α and β isoforms of PI5P4K at concentrations up to 100 μM.[1][2][3]
Q3: What is the recommended working concentration for this compound in cell-based assays?
A3: A concentration of 10 μM has been effectively used in cultured mouse principal kidney cortical collecting duct (mpkCCD) cells to observe inhibition of PI5P4Kγ-dependent processes.[1][2] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How does inhibition of PI5P4Kγ by this compound affect cellular processes?
A4: Inhibition of PI5P4Kγ by this compound has been shown to impact the development and maintenance of epithelial cell functional polarity. For instance, in mpkCCD cells, treatment with this compound inhibited the translocation of Na+/K+-ATPase to the plasma membrane and reversibly prevented the formation of 'domes'.[1][2] These effects were mimicked by specific RNAi knockdown of PI5P4Kγ.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | Compound inactivity: Improper storage or degradation. | Store this compound as recommended by the supplier. Prepare fresh stock solutions for each experiment. |
| Low expression of PI5P4Kγ: The target enzyme may not be sufficiently expressed in your cell line. | Confirm PI5P4Kγ expression levels in your experimental system using techniques like Western blotting or qPCR. | |
| Suboptimal concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and assay. | |
| High background or off-target effects | Concentration too high: Exceeding the optimal concentration can lead to non-specific binding and off-target effects. | Lower the concentration of this compound. Refer to dose-response data to use the lowest effective concentration. |
| Compound precipitation: this compound is a hydrophobic compound and may precipitate in aqueous buffers at high concentrations. | Visually inspect your media for any signs of precipitation. Consider using a lower concentration or a different solvent for your stock solution (ensure solvent controls are included). | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell confluence, passage number, or growth conditions can alter PI5P4Kγ expression and activity. | Maintain consistent cell culture practices. Monitor cell confluence and use cells within a defined passage number range. |
| Inconsistent compound preparation: Errors in serial dilutions or incomplete solubilization of the compound. | Prepare fresh dilutions for each experiment from a validated stock solution. Ensure the compound is fully dissolved before adding to the culture media. | |
| Unexpected cellular phenotype | Indirect effects of PI5P4Kγ inhibition: The observed phenotype may be a downstream consequence of inhibiting the PI5P4Kγ signaling pathway. | Review the known functions of PI5P4Kγ and its role in cellular signaling to interpret your results. Consider rescue experiments with a resistant mutant if available. |
| Artifact of the experimental system: The observed effect may be specific to the cell line or assay conditions used. | Validate key findings in a secondary system, such as a different cell line or by using a complementary technique like RNAi to knockdown PI5P4Kγ.[1] |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Notes |
| PI5P4Kγ | ~1-3 μM | Potent inhibition observed in in vitro kinase assays.[1][4] |
| PI5P4Kα | >100 μM | No significant inhibition observed.[1][2] |
| PI5P4Kβ | >100 μM | No significant inhibition observed.[1][2] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the desired growth phase (e.g., sub-confluent or confluent) at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare fresh serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubation: Incubate the cells for the desired period based on your experimental goals.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis (e.g., Western blotting, immunofluorescence, functional assays).
Protocol 2: In Vitro PI5P4Kγ Kinase Assay (Conceptual Outline)
This is a conceptual outline based on published methods.[1]
-
Reaction Mix Preparation: Prepare a reaction buffer containing purified recombinant PI5P4Kγ, the lipid substrate PI5P, and ATP (often radiolabeled, e.g., ³²P-γ-ATP).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mix.
-
Initiate Reaction: Start the kinase reaction by adding one of the key components (e.g., ATP or enzyme).
-
Incubation: Incubate the reaction at the optimal temperature and for a time that ensures the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction using an appropriate stop solution (e.g., acidic solution).
-
Detection of Product: Separate the product (PI(4,5)P₂) from the substrate and measure the amount of product formed. If using radiolabeled ATP, this can be done by thin-layer chromatography (TLC) followed by autoradiography. For non-radioactive methods, luminescence-based assays that measure ADP production (e.g., ADP-Glo) can be used.[6]
Mandatory Visualizations
Caption: Signaling pathway of PI5P4Kγ and its inhibition by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets … [ouci.dntb.gov.ua]
- 3. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site. [repository.cam.ac.uk]
- 4. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Results in Experiments Using NIH-12848
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective PI5P4Kγ inhibitor, NIH-12848. The information is designed to help ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable quinazolinamine-based compound that functions as a highly selective, reversible, and non-ATP-competitive inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ). Unlike many kinase inhibitors that bind to the ATP pocket, this compound acts allosterically.[1][2] It is suggested to bind to the putative PI5P-binding site of PI5P4Kγ.[3]
Q2: What is the selectivity profile of this compound?
A2: this compound is exquisitely selective for the γ isoform of PI5P4K. It inhibits PI5P4Kγ with an approximate IC50 of 1-3.3 µM but does not significantly inhibit the α and β isoforms at concentrations up to 100 µM.[3]
Q3: My experimental results are inconsistent between batches. What could be the cause?
A3: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that your stock solutions of this compound are fresh. It is recommended to aliquot and freeze stock solutions at -20°C, where they are stable for up to 3 months. Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media components can alter cellular responses. Maintain a consistent cell culture protocol.
-
Compound Solubility: Poor solubility in aqueous media can lead to inconsistent effective concentrations. Ensure the compound is fully dissolved in a DMSO stock before diluting it in your culture medium. Keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced artifacts.[4]
Q4: I am not observing the expected phenotype after treating cells with this compound. What should I do?
A4: There are several potential reasons for this:
-
Suboptimal Concentration: The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific experimental system.[4]
-
Low Target Expression: Confirm that your cell line expresses PI5P4Kγ at a sufficient level. For example, mpkCCD cells are a suitable model as they have high PI5P4Kγ expression.[3]
-
Incorrect Timing: The timing of inhibitor addition and the duration of treatment are critical. A time-course experiment can help identify the optimal window to observe the desired effect.[4]
Q5: How can I confirm that the observed effects are due to the specific inhibition of PI5P4Kγ and not off-target effects?
A5: To validate the on-target activity of this compound, consider the following approaches:
-
Genetic Knockdown: Use RNAi (siRNA or shRNA) to specifically knock down PI5P4Kγ. The resulting phenotype should mimic the effects observed with this compound treatment. This has been demonstrated in mpkCCD cells where PI5P4Kγ knockdown replicated the effects of this compound on Na+/K+-ATPase translocation and dome formation.[3]
-
Rescue Experiments: If possible, overexpress a mutant form of PI5P4Kγ that is resistant to this compound (e.g., the N165I mutant) in your cells.[3] If the phenotype is rescued in the presence of the inhibitor, it strongly suggests an on-target effect.
-
Use of a Structurally Unrelated Inhibitor: If another selective PI5P4Kγ inhibitor with a different chemical scaffold is available, its use should produce a similar biological outcome.
Troubleshooting Guides
Problem 1: High background or inconsistent results in cell-based assays.
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Inconsistent cell numbers per well can lead to variability. Ensure a homogeneous cell suspension and use calibrated pipettes for accurate cell seeding.[4] |
| Edge Effects | Evaporation from the outer wells of a microplate can alter the concentration of this compound. Avoid using the outermost wells or fill them with sterile PBS or media to create a humidity barrier.[4] |
| Inhibitor Precipitation | This compound may precipitate in the culture medium. Prepare a high-concentration stock in 100% DMSO and perform serial dilutions in pre-warmed (37°C) medium. Visually inspect for any precipitation.[4] |
Problem 2: Discrepancy between in vitro IC50 and cellular potency.
| Possible Cause | Recommended Solution |
| Cell Permeability | The compound may have limited permeability across the cell membrane. While this compound is cell-permeable, its uptake can vary between cell types. |
| Non-ATP Competitive Mechanism | Unlike ATP-competitive inhibitors, the potency of this compound is not expected to be influenced by intracellular ATP concentrations.[3][5] This simplifies the interpretation of its cellular activity compared to ATP-competitive kinase inhibitors. |
| Cellular Efflux | Cells may actively transport the inhibitor out via efflux pumps, reducing its intracellular concentration. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against different PI5P4K isoforms.
| Target | IC50 | Inhibition at 100 µM | Binding Mode |
| PI5P4Kγ | ~1-3.3 µM[3] | >95% | Allosteric, Non-ATP-competitive[1][2] |
| PI5P4Kα | Not inhibited[3] | <10% | - |
| PI5P4Kβ | Not inhibited[3] | <10% | - |
Experimental Protocols
Protocol: Inhibition of Na+/K+-ATPase Translocation in mpkCCD Cells
This protocol is based on studies demonstrating the effect of this compound on the localization of Na+/K+-ATPase in mouse principal kidney cortical collecting duct (mpkCCD) cells.[3]
1. Cell Culture and Seeding:
- Culture mpkCCD cells in DMEM/Ham's F-12 medium supplemented with hormones as previously described.[6]
- Seed cells on a suitable substrate for microscopy or cell surface biotinylation (e.g., filter supports or glass coverslips).
- Allow cells to grow to confluence and polarize. PI5P4Kγ expression increases as the cells become confluent.[3]
2. This compound Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 10 µM).
- Include a vehicle control with the same final concentration of DMSO.
- Incubate the confluent mpkCCD cells with this compound or vehicle for a predetermined time (e.g., 24 hours).
3. Analysis of Na+/K+-ATPase Translocation:
- Immunofluorescence Staining:
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
- Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
- Incubate with a primary antibody specific for the Na+/K+-ATPase α-subunit.
- Wash and incubate with a fluorescently labeled secondary antibody.
- Mount the coverslips and visualize the localization of Na+/K+-ATPase using confocal microscopy. In control cells, the protein should be localized to the plasma membrane, while in this compound-treated cells, a reduction in plasma membrane staining is expected.
- Cell Surface Biotinylation:
- Incubate live cells with a membrane-impermeable biotinylation reagent.
- Quench the reaction and lyse the cells.
- Use streptavidin-coated beads to pull down biotinylated (cell surface) proteins.
- Analyze the pulled-down fraction and the total cell lysate by Western blotting using an antibody against the Na+/K+-ATPase α-subunit. A decrease in the biotinylated fraction relative to the total protein in this compound-treated cells indicates reduced plasma membrane localization.
Visualizations
Caption: PI5P4Kγ signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
Validation & Comparative
Validating the Specificity of NIH-12848 for PI5P4Kγ: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NIH-12848, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ), with other available alternatives. The following sections detail the experimental data supporting its specificity, outline the protocols for key validation experiments, and visualize the relevant biological pathways and experimental workflows.
Comparative Analysis of PI5P4Kγ Inhibitors
This compound has been identified as a highly selective inhibitor for PI5P4Kγ. Its specificity has been demonstrated through various in vitro and cellular assays, which show a significant preference for the γ isoform over the α and β isoforms of PI5P4K.[1][2] This section provides a comparative summary of the inhibitory potency of this compound and other known PI5P4Kγ inhibitors.
| Inhibitor | Target(s) | IC50 / pIC50 / Kd | Assay Type | Key Findings & Notes |
| This compound | PI5P4Kγ | ~1-3 µM (IC50) [1][2][3][4] | Radiometric 32P-ATP/PI5P incorporation assay[3][4] | Highly selective for PI5P4Kγ; does not inhibit α and β isoforms at concentrations up to 100 µM.[1][2] Acts via a non-ATP-competitive, allosteric binding mode, targeting the putative PI5P-binding site.[1][3][5] |
| NCT-504 | PI5P4Kγ | 15.8 µM (IC50)[6] | 32P-ATP/PI5P incorporation assay[3][4] | A selective allosteric inhibitor of PI5P4Kγ.[6] |
| ARUK2001607 | PI5P4Kγ | 7.1 nM (Kd)[6] | Binding assay[7] | A potent and selective PI5P4Kγ inhibitor with high selectivity over more than 150 other kinases.[6][8] |
| PI5P4Ks-IN-2 | PI5P4Kγ | pIC50: 6.2 | Not specified | Also shows some activity against other PI5P4K isoforms (pIC50 <4.3 for α, <4.6 for β).[6] |
| THZ-P1-2 | Pan-PI5P4K | 4.8 nM (Kd for PI5P4Kγ) | KINOMEscan | A covalent inhibitor with significant activity against PI5P4Kα and β as well.[4] |
| "compound 13" | Pan-PI5P4K | 3.4 nM (Kd for PI5P4Kγ) | KINOMEscan | A non-covalent inhibitor also targeting PI5P4Kα and β.[4] |
Signaling Pathway of PI5P4Kγ
PI5P4Kγ is a lipid kinase that plays a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[9] This process is integral to various cellular functions, including membrane trafficking and signal transduction. The inhibition of PI5P4Kγ by compounds like this compound can modulate these pathways, making it a valuable tool for research and a potential therapeutic target.[1][4]
Caption: PI5P4Kγ signaling pathway and its inhibition by this compound.
Experimental Protocols for Specificity Validation
The validation of a kinase inhibitor's specificity is a multi-faceted process that involves a combination of in vitro biochemical assays and cell-based assays.[10][11]
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of the kinase and its inhibition.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant PI5P4Kγ, α, and β isoforms
-
This compound stock solution (e.g., 10 mM in DMSO)
-
PI5P substrate
-
[γ-32P]ATP or [γ-33P]ATP
-
Kinase reaction buffer
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the kinase, the inhibitor at various concentrations, and the PI5P substrate in the kinase reaction buffer.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
Stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a compound in a cellular environment.
Objective: To confirm that the inhibitor binds to its target protein inside intact cells.
Materials:
-
Cultured cells expressing the target kinase (PI5P4Kγ)
-
This compound
-
Cell lysis buffer
-
Equipment for heating samples precisely (e.g., PCR machine)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for the target kinase
Procedure:
-
Treat cultured cells with either this compound or a vehicle control (DMSO).
-
Harvest the cells and divide them into aliquots.
-
Heat the aliquots at a range of different temperatures.
-
Lyse the cells to separate the soluble and aggregated protein fractions.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
Quantify the band intensities. The binding of the inhibitor is expected to stabilize the protein, leading to a higher melting temperature (Tm).[10]
Caption: Workflow for validating the specificity of a kinase inhibitor.
Conclusion
The available data strongly support this compound as a specific and valuable tool for studying the cellular functions of PI5P4Kγ.[1] Its unique non-ATP competitive mechanism of action provides an advantage in distinguishing its effects from those of more conventional ATP-competitive kinase inhibitors. For researchers investigating PI5P4Kγ signaling, this compound, alongside other selective inhibitors like ARUK2001607, offers a potent means to dissect the roles of this lipid kinase in health and disease. As with any chemical probe, it is crucial to employ orthogonal validation methods, such as RNAi, to confirm that the observed cellular effects are indeed due to the specific inhibition of the intended target.[1][2]
References
- 1. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets … [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of NIH-12848 and PI5P4Kγ RNAi Knockdown in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key methods used to study the function of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ): the small molecule inhibitor NIH-12848 and RNA interference (RNAi) knockdown. Understanding the nuances of each approach is critical for designing experiments and interpreting results in the context of phosphoinositide signaling research and drug development.
At a Glance: Key Differences and Similarities
| Feature | This compound | PI5P4Kγ RNAi Knockdown |
| Mechanism of Action | Allosteric, non-ATP competitive inhibition of PI5P4Kγ kinase activity by binding to the PI5P binding site.[1][2] | Post-transcriptional gene silencing, leading to reduced PI5P4Kγ protein expression. |
| Specificity | Highly selective for PI5P4Kγ over α and β isoforms.[1][3][4][5][6][7] | Can be highly specific with carefully designed siRNA/shRNA, but off-target effects are a potential concern. |
| Temporal Control | Rapid and reversible inhibition, allowing for acute studies. | Slower onset of action (requires protein turnover) and less readily reversible. |
| Cellular Effects | Mimics the effects of PI5P4Kγ RNAi knockdown in various cellular assays.[1][2][4][5][6] | Provides a genetic validation for the pharmacological effects of inhibitors.[1][2][4][5][6] |
| Applications | Tool for exploring the physiological roles of PI5P4Kγ kinase activity in a time-controlled manner. | Gold standard for attributing a cellular phenotype to the loss of PI5P4Kγ protein. |
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the efficacy and selectivity of this compound with the effects of PI5P4Kγ knockdown.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| PI5P4Kγ | Radiometric (³²P-ATP/PI5P incorporation) | ~1-3 µM | [2][3][4][5][7][8] |
| PI5P4Kα | Radiometric | >100 µM | [3][4][5][6] |
| PI5P4Kβ | Radiometric | >100 µM | [3][4][5][6] |
Table 2: Cellular Effects of this compound and PI5P4Kγ RNAi Knockdown
| Cellular Process | Cell Line | Treatment/Method | Observed Effect | Reference |
| Na+/K+-ATPase Translocation | mpkCCD | 10 µM this compound | Inhibition of translocation to the plasma membrane. | [1][2][4][5][6] |
| mpkCCD | PI5P4Kγ RNAi | Mimicked the inhibitory effect of this compound. | [1][2][4][5][6] | |
| Notch Signaling | Various | This compound | Inhibition of Notch signaling.[9][10] | [9][10] |
| Various | PI5P4Kγ siRNA | Inhibition of Notch signaling.[9][10] | [9][10] | |
| Reduction in Notch1 cell-surface levels and recycling.[9][10] | [9][10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
PI5P4Kγ Signaling Pathway and Points of Intervention
Caption: PI5P4Kγ signaling and intervention points.
Experimental Workflow for Comparing this compound and PI5P4Kγ RNAi
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets … [ouci.dntb.gov.ua]
- 6. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site. [repository.cam.ac.uk]
- 7. portlandpress.com [portlandpress.com]
- 8. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI5P4Kγ functions in DTX1-mediated Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI5P4Kγ functions in DTX1-mediated Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PI5P4Kγ Inhibitors: NIH-12848 vs. NCT-504 and Other Emerging Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of prominent inhibitors of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ), a lipid kinase implicated in a growing number of cellular processes and disease states. Here, we focus on the comparative analysis of NIH-12848 and NCT-504, alongside other noteworthy inhibitors, supported by available experimental data.
Introduction to PI5P4Kγ
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of three enzymes (α, β, and γ) that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). While the α and β isoforms have been more extensively studied, PI5P4Kγ is gaining attention as a potential therapeutic target in cancer, neurodegenerative diseases, and immunological disorders.[1][2] The development of selective inhibitors is crucial for dissecting its specific biological roles.
Comparative Analysis of PI5P4Kγ Inhibitors
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, NCT-504, and other selected PI5P4Kγ inhibitors. It is important to note that assay conditions can vary between studies, which may influence the reported values.
| Inhibitor | Type | Target(s) | IC50 (PI5P4Kγ) | Kd (PI5P4Kγ) | Selectivity Notes | Reference(s) |
| This compound | Allosteric, Non-ATP competitive | PI5P4Kγ | ~1 µM | Not Reported | Highly selective over PI5P4Kα and PI5P4Kβ (no inhibition up to 100 µM). Binds to the putative PI5P-binding site. | [3] |
| NCT-504 | Allosteric | PI5P4Kγ | 15.8 µM | 354 nM | Selective over a panel of 442 kinases. Does not inhibit PI5P4Kβ and weakly inhibits PI5P4Kα at 50-100 µM. | [4][5] |
| ARUK2001607 | Not Specified | PI5P4Kγ | Not Reported | 7.1 nM | Highly selective over >150 other kinases. | [6] |
| PI5P4Ks-IN-2 | Not Specified | PI5P4Kγ | pIC50 = 6.2 | 68 nM | Less selective, with some activity against PI5P4Kα (pIC50 <4.3) and PI5P4Kβ (pIC50 <4.6). | [7] |
Signaling Pathways Involving PI5P4Kγ
PI5P4Kγ has been shown to play a role in several key signaling pathways, including the Notch and mTORC1 pathways. The following diagrams illustrate the current understanding of its involvement.
References
- 1. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro kinase assay [protocols.io]
- 3. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
Cross-Validation of Experimental Results for the PI5P4Kγ Inhibitor NIH-12848
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental findings related to NIH-12848, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ). The data presented here is intended to serve as a resource for researchers investigating PI5P4Kγ signaling and for professionals in the field of drug development.
Comparative Efficacy and Selectivity of PI5P4Kγ Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against the different isoforms of PI5P4K. For comparison, data for NCT-504, another selective PI5P4Kγ inhibitor, is also included.
| Compound | Target | IC50 | Assay Type | Notes |
| This compound | PI5P4Kγ | ~1-3 μM[1][2] | Radiometric 32P-ATP/PI5P incorporation | Does not inhibit PI5P4Kα or PI5P4Kβ isoforms at concentrations up to 100 μM.[1] |
| NCT-504 | PI5P4Kγ | 16 μM[2] | Radiometric 32P-ATP/PI5P incorporation | Identified as a selective PI5P4Kγ inhibitor.[2] |
Signaling Pathway of PI5P4Kγ and Point of Inhibition by this compound
PI5P4Kγ is a lipid kinase that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This signaling molecule is crucial for various cellular processes. This compound acts as a non-ATP-competitive, allosteric inhibitor, binding to a putative lipid interaction site distinct from the ATP-binding pocket.[2][3]
Caption: Signaling pathway of PI5P4Kγ and allosteric inhibition by this compound.
Cross-Validation of this compound Effects with Genetic Knockdown
To validate that the observed cellular effects of this compound are due to the specific inhibition of PI5P4Kγ, experiments have been conducted comparing the inhibitor's effects to those of RNA interference (RNAi) knockdown of PI5P4Kγ.[1]
Experimental Workflow: Comparative Analysis
The following diagram illustrates a typical workflow for comparing the phenotypic effects of a small molecule inhibitor with genetic knockdown.
Caption: Workflow for cross-validating inhibitor effects with RNAi knockdown.
Summary of Comparative Results
| Phenotype | Effect of this compound | Effect of PI5P4Kγ RNAi Knockdown | Conclusion |
| Na+/K+-ATPase Translocation to Plasma Membrane | Inhibited[1] | Inhibited[1] | This compound phenocopies genetic knockdown, supporting on-target activity. |
| Epithelial 'Dome' Formation | Reversibly prevented[1] | Prevented[1] | Further confirms that the observed effects of this compound are mediated through PI5P4Kγ inhibition. |
Impact of this compound on T-cell Signaling
In human regulatory T cells (Tregs), this compound has been shown to phenocopy the effects of PI5P4K2C (another name for PI5P4Kγ) depletion.[4] This suggests a role for PI5P4Kγ in regulating T-cell function.
T-cell Signaling Cascade Affected by this compound
Caption: this compound attenuates T-cell receptor signaling pathways.
Experimental Protocols
In Vitro PI5P4K Assay
This protocol is a generalized representation based on the described methodologies.[1][2]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing PI5P substrate and 32P-γ-ATP.
-
Compound Addition: Add varying concentrations of this compound or control vehicle (DMSO) to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding recombinant PI5P4Kγ enzyme. The final enzyme concentration is critical and should be noted, as high concentrations can lead to an overestimation of the IC50 value.[1]
-
Incubation: Incubate the reaction at a controlled temperature for a specified time to allow for the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction, typically by adding an acidic solution.
-
Detection: Separate the radiolabeled product (PI(4,5)P2) from the unreacted 32P-γ-ATP, often using thin-layer chromatography (TLC) or a lipid-binding matrix.
-
Quantification: Measure the amount of incorporated radiolabel to determine the enzyme activity.
-
Data Analysis: Calculate the IC50 value by plotting the enzyme activity against the inhibitor concentration.
Cellular Assays in mpkCCD Cells
The following is a general protocol for assessing the effect of this compound on epithelial cell polarity.[1]
-
Cell Culture: Culture mouse principal kidney cortical collecting duct (mpkCCD) cells until they reach confluence and form a polarized monolayer.
-
Treatment: Treat the confluent cell monolayers with this compound (e.g., 10 μM) or a vehicle control for a specified duration.
-
Phenotypic Analysis:
-
Na+/K+-ATPase Localization: Fix and permeabilize the cells. Perform immunofluorescence staining using an antibody specific for Na+/K+-ATPase. Analyze the subcellular localization of the protein using fluorescence microscopy.
-
Dome Formation: Observe the cell cultures under a light microscope to assess the presence and number of domes, which are indicative of a polarized, transporting epithelium.
-
-
RNAi Knockdown (for comparison):
-
Transfect sub-confluent mpkCCD cells with siRNA targeting PI5P4Kγ or a non-targeting control siRNA.
-
Allow the cells to grow to confluence and polarize.
-
Perform the same phenotypic analyses as described above.
-
T-Cell Proliferation and Signaling Assays
This protocol outlines the general steps for evaluating the impact of this compound on T-cell function.[4]
-
T-Cell Isolation and Culture: Isolate human regulatory T cells (Tregs) from peripheral blood.
-
Treatment: Treat the Tregs with varying concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 48 hours).[4]
-
T-Cell Receptor Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.
-
Analysis:
-
Proliferation: Measure cell proliferation using methods such as CFSE dilution or incorporation of a labeled nucleotide, analyzed by flow cytometry.
-
Apoptosis: Assess apoptosis by staining with Annexin V and a viability dye, followed by flow cytometry analysis.
-
Signaling Pathway Analysis: Prepare cell lysates and perform Western blotting to detect the phosphorylation status of key signaling proteins like AKT, S6, and MAP kinase.
-
FOXP3 Expression: Measure the expression of the transcription factor FOXP3 by intracellular staining and flow cytometry.
-
Suppressive Activity: Co-culture the treated Tregs with responder conventional T cells (Tconv) and measure the proliferation of the Tconvs to assess the suppressive function of the Tregs.
-
References
- 1. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Unveiling the Selectivity of NIH-12848: A Comparative Guide to PI5P4Kα and PI5P4Kβ Inhibition
For researchers, scientists, and drug development professionals, understanding the precise selectivity of chemical probes is paramount for accurate biological interrogation and therapeutic development. This guide provides a comprehensive assessment of NIH-12848's selectivity against phosphatidylinositol 5-phosphate 4-kinase alpha (PI5P4Kα) and beta (PI5P4Kβ), placed in context with a range of alternative inhibitors.
This guide presents quantitative data, detailed experimental methodologies, and visual aids to facilitate a clear understanding of inhibitor performance.
Performance Comparison of PI5P4K Inhibitors
The following table summarizes the reported inhibitory activities of this compound and other compounds against the three PI5P4K isoforms. This compound demonstrates marked selectivity for the PI5P4Kγ isoform, with no significant inhibition of PI5P4Kα and only slight stimulation of PI5P4Kβ at high concentrations. In contrast, other inhibitors exhibit varying degrees of potency and selectivity for PI5P4Kα and PI5P4Kβ.
| Inhibitor | Target(s) | PI5P4Kα Activity | PI5P4Kβ Activity | PI5P4Kγ Activity | Notes |
| This compound | PI5P4Kγ | No inhibition up to 100 μM [1] | Slight stimulation at 100 μM [1] | IC50: ~1-3.3 μM [1][2] | Highly selective for PI5P4Kγ. |
| PI5P4Kα-IN-1 | PI5P4Kα/β | IC50: 2 μM[2][3] | IC50: 9.4 μM[2][3] | - | Moderate PI5P4Kα selectivity over PI5P4Kβ. |
| ARUK2007145 | PI5P4Kα/γ | pIC50: 7.3[2] | - | pIC50: 8.1[2] | Potent dual inhibitor of α and γ isoforms. |
| THZ-P1-2 | Pan-PI5P4K | IC50: 190 nM[4][5] | ~50% inhibition at 0.7 μM[1][5] | ~75% inhibition at 0.7 μM[1][5] | Covalent pan-PI5P4K inhibitor. |
| CC260 | PI5P4Kα/β | Ki: 40 nM[2][6] | Ki: 30 nM[2][6] | - | Potent and selective dual α/β inhibitor. |
| CVM-05-002 | PI5P4Kα/β | IC50: 0.27 μM[2] | IC50: 1.7 μM[2] | - | PI5P4Kα selective. |
| PI5P4K-β-IN-1 | PI5P4Kβ | - | IC50: 0.80 μM[2] | - | PI5P4Kβ selective. |
| PI5P4K-β-IN-2 | PI5P4Kβ | - | IC50: 0.35 μM[2] | - | PI5P4Kβ selective. |
| ARUK2002821 | PI5P4Kα | pIC50: 8.0[7][8] | - | - | Highly selective for PI5P4Kα.[7] |
Note: IC50, pIC50, and Ki are common measures of inhibitor potency. A lower value indicates higher potency. pIC50 is the negative logarithm of the IC50 value.
Signaling Pathway Context
PI5P4Kα and PI5P4Kβ are lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This reaction is a key step in phosphoinositide signaling, which is involved in a multitude of cellular processes. Recent evidence has linked PI5P4K activity to the Hippo signaling pathway, a critical regulator of organ size and cell proliferation.
Caption: PI5P4K and Hippo Signaling Intersection.
Experimental Protocols
The determination of inhibitor selectivity is a critical step in drug discovery and chemical biology. Below is a representative protocol for an in vitro kinase assay to assess the selectivity of a compound like this compound.
In Vitro Kinase Selectivity Assay (Radiometric Filter Binding Assay)
This protocol outlines a common method for measuring the inhibitory activity of a compound against a panel of kinases.
Materials:
-
Purified recombinant PI5P4Kα, PI5P4Kβ, and other kinases of interest.
-
Substrate: Phosphatidylinositol 5-phosphate (PI5P).
-
Test Compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO).
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/ml BSA).
-
[γ-³³P]ATP (radiolabeled).
-
Unlabeled ATP.
-
96-well filter plates (e.g., phosphocellulose).
-
Wash Buffer (e.g., 75 mM phosphoric acid).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM with 3-fold serial dilutions.
-
Reaction Setup:
-
In a 96-well plate, add the kinase assay buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted test compound or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Start the kinase reaction by adding a mixture of the PI5P substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km for each kinase to ensure accurate IC50 determination.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
-
Stop Reaction and Capture Substrate:
-
Stop the reaction by adding a solution like phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
-
Washing:
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
-
Detection:
-
Add scintillation fluid to each well of the dried filter plate.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: Kinase Inhibitor Selectivity Profiling Workflow.
By following systematic experimental procedures and utilizing a panel of diverse inhibitors, researchers can confidently characterize the selectivity profile of compounds like this compound and select the most appropriate tools for their biological investigations.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PI5P4Kα-IN-1 - Immunomart [immunomart.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
On-Target Efficacy of NIH-12848 in Cellular Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NIH-12848, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ), against other known inhibitors. The on-target effects of this compound in cellular models are substantiated by quantitative data, detailed experimental protocols, and pathway visualizations to aid in the evaluation of its utility as a research tool and potential therapeutic agent.
Comparative Analysis of PI5P4Kγ Inhibitors
This compound demonstrates high selectivity for the γ isoform of PI5P4K, a key enzyme in phosphoinositide signaling. The following table summarizes the in vitro potency of this compound in comparison to another selective inhibitor, NCT-504.
| Compound | Target | Assay Type | IC50 (µM) | Selectivity Notes | Binding Mode | Reference(s) |
| This compound | PI5P4Kγ | Radiometric | ~1 | Not active against PI5P4Kα and PI5P4Kβ at concentrations up to 100 µM. | Allosteric, Non-ATP competitive | [1][2][3] |
| NCT-504 | PI5P4Kγ | 32P-ATP/PI5P incorporation | 15.8 | Does not inhibit PI5P4Kβ and weakly inhibits PI5P4Kα at 50 µM. | Allosteric | [1][3] |
On-Target Cellular Effects of this compound
Studies in mouse kidney cortical collecting duct (mpkCCD) cells have confirmed the on-target effects of this compound. These cellular effects were recapitulated by specific RNAi knockdown of PI5P4Kγ, providing strong evidence for the inhibitor's specificity.
Key Cellular Effects:
-
Inhibition of Na+/K+-ATPase Translocation: Treatment with 10 µM this compound inhibited the translocation of Na+/K+-ATPase to the plasma membrane in confluent mpkCCD cells.[2]
-
Prevention of Dome Formation: this compound reversibly prevented the formation of "domes," a characteristic of polarized epithelial cell cultures, in mpkCCD cells.[2]
These findings highlight the role of PI5P4Kγ in establishing and maintaining epithelial cell polarity.[2][3]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental validation of this compound, the following diagrams illustrate the PI5P4Kγ signaling pathway and the experimental workflow used to confirm its on-target effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
PI5P4Kγ In Vitro Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to the PI5P substrate by PI5P4Kγ.
Materials:
-
Recombinant PI5P4Kγ enzyme
-
Phosphatidylinositol 5-phosphate (PI5P) substrate
-
[γ-32P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound or other test compounds
-
Scintillation counter and vials
Protocol:
-
Prepare a reaction mixture containing kinase assay buffer, PI5P substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding recombinant PI5P4Kγ enzyme and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the lipids using a chloroform/methanol extraction procedure.
-
Spot the lipid-containing organic phase onto a thin-layer chromatography (TLC) plate and separate the lipids.
-
Expose the TLC plate to a phosphor screen and quantify the amount of radiolabeled PI(4,5)P2 produced using a phosphorimager.
-
Calculate the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Na+/K+-ATPase Translocation Assay in mpkCCD Cells
This immunofluorescence-based assay assesses the localization of the Na+/K+-ATPase α-1 subunit.
Materials:
-
mpkCCD cells
-
Cell culture medium and supplements
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against Na+/K+-ATPase α-1
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Confocal microscope
Protocol:
-
Seed mpkCCD cells on glass coverslips and grow to confluence.
-
Treat the cells with 10 µM this compound or vehicle (DMSO) for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody against Na+/K+-ATPase α-1 overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the localization of Na+/K+-ATPase using a confocal microscope.
Dome Formation Assay in mpkCCD Cells
This assay visually assesses the formation of domes in confluent cell monolayers.
Materials:
-
mpkCCD cells
-
Cell culture medium and supplements
-
This compound
-
Phase-contrast microscope
Protocol:
-
Seed mpkCCD cells in a culture dish and grow them to confluence.
-
Once confluent, treat the cells with this compound at the desired concentration.
-
Monitor the cell monolayer for the formation of domes (blister-like structures) over several days using a phase-contrast microscope.
-
To test for reversibility, wash out the compound and continue to monitor for the re-appearance of domes.
RNAi-Mediated Knockdown of PI5P4Kγ in mpkCCD Cells
This procedure uses small interfering RNA (siRNA) to specifically reduce the expression of PI5P4Kγ.
Materials:
-
mpkCCD cells
-
siRNA targeting PI5P4Kγ and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cell lysis buffer
-
Antibodies for Western blotting (anti-PI5P4Kγ and a loading control)
Protocol:
-
Seed mpkCCD cells to be 60-80% confluent at the time of transfection.
-
Prepare siRNA-lipid complexes by diluting the siRNA and transfection reagent in Opti-MEM, then combining and incubating according to the manufacturer's instructions.
-
Add the transfection complexes to the cells and incubate for the desired period (e.g., 48-72 hours).
-
After incubation, lyse the cells and perform Western blotting to confirm the knockdown of PI5P4Kγ protein levels.
-
Parallel cultures of knockdown cells can then be used in the Na+/K+-ATPase translocation and dome formation assays to compare the phenotype with that of this compound treatment.
References
Comparative Efficacy of NIH-12848 in Diverse Cellular Models: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the selective PI5P4Kγ inhibitor, NIH-12848, with other notable alternatives. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ) enzyme, a key regulator in various cellular processes.
Introduction to this compound and PI5P4Kγ
Phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ) is a lipid kinase that plays a crucial role in cellular signaling pathways, making it an attractive therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[1] this compound has emerged as a valuable tool for studying the function of this enzyme. It is a selective, allosteric inhibitor of PI5P4Kγ, meaning it binds to a site other than the ATP-binding pocket, specifically the putative PI5P-binding site.[2] This mode of action contributes to its high selectivity for the γ isoform over the α and β isoforms.[2]
Comparative Efficacy of PI5P4Kγ Inhibitors
The following table summarizes the in vitro efficacy of this compound and other known PI5P4Kγ inhibitors. It is important to note that IC50 values can vary between different assay formats and experimental conditions.
| Inhibitor | Target(s) | IC50 (PI5P4Kγ) | Cellular Models | Key Findings |
| This compound | PI5P4Kγ | ~1-3 µM[2] | mpkCCD (kidney cells)[2] | Inhibits Na+/K+-ATPase translocation and dome formation, effects mimicked by PI5P4Kγ knockdown.[2] |
| NCT-504 | PI5P4Kγ | 16 µM[3] | Huntington's disease patient fibroblasts, neuronal model[3] | Reduces levels of mutant huntingtin protein and protein aggregation, associated with increased autophagic flux.[3] |
| ARUK2001607 | PI5P4Kγ | Kd of 7.1 nM[4] | Not specified in provided results | High selectivity over >150 other kinases.[4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: PI5P4Kγ signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for validating the efficacy of PI5P4Kγ inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
96-well plates
-
Complete cell culture medium
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[5]
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]
-
The following day, treat the cells with a range of concentrations of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.[1]
-
After the incubation period, add 10-20 µL of MTT solution to each well.[5]
-
Incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[1]
-
Carefully remove the medium and add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[1][5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blotting for PI5P4Kγ Expression
This technique is used to detect the levels of PI5P4Kγ protein in cell lysates.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors[6]
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PI5P4Kγ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cell pellets in RIPA buffer on ice.[7]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[7]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary anti-PI5P4Kγ antibody overnight at 4°C with gentle shaking.[8]
-
Wash the membrane three times with TBST for 5 minutes each.[8]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again as in step 8.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]
Conclusion
This compound is a potent and selective inhibitor of PI5P4Kγ, providing a valuable tool for elucidating the biological functions of this kinase. While alternatives such as NCT-504 and ARUK2001607 exist, the choice of inhibitor will depend on the specific cellular context and desired potency. The provided protocols offer a foundation for researchers to validate the efficacy of these compounds in their own cellular models. Further head-to-head comparative studies in a broader range of cancer cell lines are warranted to fully delineate the therapeutic potential of targeting PI5P4Kγ.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Development of potent and selective degraders of PI5P4Kγ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. CST | Cell Signaling Technology [cellsignal.com]
Unveiling the Functional Consequences of PI5P4Kγ Inhibition: A Comparative Analysis of NIH-12848 and Genetic Models
For Immediate Release
This guide provides a comprehensive comparison of the phenotypic effects observed with the selective Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ) inhibitor, NIH-12848, and those documented in genetic models involving the knockdown or knockout of the Pip4k2c gene, which encodes for PI5P4Kγ. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting PI5P4Kγ.
Executive Summary
This compound is a potent and selective, non-ATP-competitive allosteric inhibitor of PI5P4Kγ.[1][2] In vitro and cellular studies have demonstrated that inhibition of PI5P4Kγ with this compound recapitulates many of the key phenotypes observed in genetic models where PI5P4Kγ expression or function is abrogated. These convergent findings strongly validate PI5P4Kγ as the primary target of this compound and provide a robust framework for understanding the compound's mechanism of action and potential therapeutic applications, particularly in immunology and oncology.
Data Presentation: Pharmacological vs. Genetic Inhibition of PI5P4Kγ
The following tables summarize the quantitative data from key experiments, offering a side-by-side comparison of the effects of this compound and genetic manipulation of PI5P4Kγ.
Table 1: Effects on Renal Epithelial Cell Phenotype
| Parameter | Pharmacological Inhibition (this compound) | Genetic Knockdown (siRNA) | Source |
| Na+/K+-ATPase Translocation | Inhibition of translocation to the plasma membrane in mpkCCD cells. | Mimics the effect of this compound. | [3] |
| Epithelial Dome Formation | Reversible prevention of dome formation in confluent mpkCCD cells. | Mimics the effect of this compound. | [3] |
Table 2: Effects on Regulatory T Cell (Treg) Function
| Parameter | Pharmacological Inhibition (this compound) | Genetic Knockout (Pip4k2c-/-) | Source |
| Treg Suppressive Activity | Impaired | Immune hyperactivation, suggesting reduced Treg function. | [4][5] |
| Treg Proliferation | Dose-dependent inhibition of CD3/CD28-stimulated proliferation. | Decrease in regulatory T-cell populations. | [4][5] |
| Treg Apoptosis | Increased | Not explicitly quantified, but a decrease in Treg populations is observed. | [4][5] |
| FOXP3 Expression | Impaired | Not explicitly quantified, but a decrease in Treg populations is observed. | [4] |
| Proinflammatory Cytokines | Not directly measured | Increase in IFNγ, IL-12, and IL-2 in plasma. | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams have been generated using Graphviz.
PI5P4Kγ Signaling Network
Caption: PI5P4Kγ signaling and points of intervention.
Experimental Workflow: T-Cell Proliferation Assay (CFSE-based)
Caption: Workflow for assessing T-cell proliferation.
Experimental Protocols
Na+/K+-ATPase Localization in mpkCCD Cells
Objective: To determine the effect of this compound on the subcellular localization of Na+/K+-ATPase in a kidney epithelial cell line.
Methodology:
-
Cell Culture: Mouse principal kidney cortical collecting duct (mpkCCD) cells are cultured on permeable supports until they form a confluent monolayer.
-
Treatment: Cells are treated with a final concentration of 10 µM this compound or vehicle (DMSO) for 24 hours.
-
Immunofluorescence:
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% bovine serum albumin.
-
Cells are incubated with a primary antibody specific for the α1 subunit of Na+/K+-ATPase.
-
Following washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Imaging: Samples are visualized using confocal microscopy to determine the localization of Na+/K+-ATPase. In polarized epithelial cells, it is typically localized to the basolateral membrane.
T-Cell Proliferation Assay (CFSE-based)
Objective: To quantify the effect of this compound on the proliferation of regulatory T-cells (Tregs) following stimulation.
Methodology:
-
Treg Isolation: Human or murine Tregs are isolated from peripheral blood mononuclear cells (PBMCs) or splenocytes, respectively, using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
CFSE Staining: Isolated Tregs are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Cell Culture and Stimulation:
-
CFSE-labeled Tregs are cultured in 96-well plates.
-
T-cell proliferation is stimulated using anti-CD3 and anti-CD28 antibodies.
-
Cells are treated with varying concentrations of this compound or a vehicle control.
-
-
Flow Cytometry: After 72-96 hours of incubation, cells are harvested and analyzed by flow cytometry. The progressive halving of CFSE fluorescence intensity is used to identify and quantify subsequent generations of proliferating cells.[6][7][8][9]
Conclusion
The remarkable consistency between the phenotypic effects of the selective PI5P4Kγ inhibitor, this compound, and genetic models of PI5P4Kγ deficiency provides compelling evidence for the on-target activity of the compound. Both pharmacological and genetic approaches demonstrate a critical role for PI5P4Kγ in maintaining epithelial cell polarity and regulating immune responses, particularly the function of regulatory T-cells. These findings underscore the potential of this compound as a valuable tool for further elucidating the physiological roles of PI5P4Kγ and as a promising starting point for the development of novel therapeutics.
References
- 1. Exploring phosphatidylinositol 5-phosphate 4-kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI5P4Kγ functions in DTX1-mediated Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [bio-protocol.org]
- 8. mucosalimmunology.ch [mucosalimmunology.ch]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for NIH-12848
Researchers and laboratory personnel handling NIH-12848 are responsible for its safe disposal to protect themselves, the community, and the environment. As a putative phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) inhibitor, this compound requires disposal as hazardous chemical waste in accordance with institutional and regulatory guidelines.[1][2][3] Adherence to these procedures is critical for maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure appropriate personal protective equipment (PPE) is worn, including a lab coat, nitrile gloves, and protective eyewear.[4] All handling of this compound waste should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Plan
The disposal of this compound and its associated waste must follow a structured plan to ensure safety and compliance. This involves proper segregation, containment, labeling, and storage before collection by authorized hazardous waste personnel.
-
Waste Identification and Segregation :
-
Treat all solid forms of this compound, contaminated labware (e.g., pipette tips, tubes, flasks), and solutions containing this compound as hazardous waste.[1][2]
-
Segregate this compound waste from other laboratory waste streams such as regular trash, biohazardous waste, and radioactive waste.[3][5]
-
Incompatible chemicals must be stored separately to prevent violent reactions or the emission of flammable or poisonous gases.[5] For instance, store acids and bases in separate containers.[5]
-
-
Containment :
-
Solid Waste : Collect solid this compound waste, including contaminated gloves, wipes, and plasticware, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[6] The container must be compatible with the chemical properties of the waste.[3]
-
Liquid Waste : Collect liquid waste containing this compound, including unused stock solutions and experimental solutions, in a dedicated, shatter-resistant, and leak-proof container.[2][5] Plastic containers are often preferred.[2] Ensure the container has a secure, tight-fitting cap.[5] Do not fill containers beyond 90% capacity to prevent spills and allow for expansion.
-
Sharps Waste : Any sharps contaminated with this compound, such as needles or razor blades, must be placed in a designated, puncture-resistant sharps container.[6]
-
-
Labeling :
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound" or "N-(Thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine".[2][7]
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when waste was first added to the container.[2]
-
-
Storage :
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][5]
-
The SAA must be a secure, well-ventilated area away from general laboratory traffic.
-
Ensure waste containers are kept closed at all times, except when adding waste.[1][2]
-
Secondary containment, such as a larger, chemically resistant bin, should be used to capture any potential leaks.[3]
-
-
Disposal :
-
Do not dispose of this compound down the drain or in the regular trash.[1][4][8] The NIH objective is to limit discharges to the sanitary sewer and manage chemicals through waste disposal services.[4]
-
Contact your institution's Environmental Health and Safety (EHS) or hazardous waste management program to schedule a pickup for the properly contained and labeled this compound waste.[2]
-
Follow all institutional procedures for waste pickup and documentation.
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for proper handling and waste management.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₄F₃N₃S | [9][10] |
| Molecular Weight | 385.41 g/mol | [9][10] |
| IC₅₀ for PI5P4Kγ | ~1 µM | [9][10][11] |
| Solubility in DMSO | ≥ 77 mg/mL (199.78 mM) | [10] |
| Solubility in Ethanol | 8 mg/mL | [10] |
| Water Solubility | Insoluble | [10] |
| Storage (Powder) | 3 years at -20°C | [10] |
| Storage (in Solvent) | 1 year at -80°C | [10] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the principles of safe laboratory chemical disposal are universal. The step-by-step guide provided above is based on established protocols for managing hazardous chemical waste in a laboratory setting.[1][2][3][5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound hazardous waste.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. nems.nih.gov [nems.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. acs.org [acs.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling NIH-12848
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NIH-12848, a specific PI5P4Kγ inhibitor. The following procedures are based on established safety protocols for handling potentially hazardous research chemicals in a laboratory environment.
Personal Protective Equipment (PPE)
Consistent adherence to PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves are recommended. For handling stock solutions or performing procedures with a higher risk of splashing, wearing double gloves is advised.[1][2] |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical splash goggles should be worn to protect from splashes.[3] |
| Body Protection | Lab Coat | A long-sleeved lab coat is mandatory to protect skin and personal clothing.[3] |
| Respiratory | Mask/Respirator | A surgical mask is recommended when preparing solutions.[4] In situations with a risk of aerosol generation, a risk assessment should be conducted to determine if a respirator is necessary. |
| Foot Protection | Closed-toe Shoes | Required in all laboratory areas. |
Experimental Protocols
Safe Handling and Storage:
This compound is a hydrophobic compound often dissolved in solvents like DMSO.[5][6] Standard safe handling procedures for chemical and biological research should be followed.
-
Preparation:
-
All handling of this compound, especially the initial preparation of stock solutions, should be conducted in a chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the manufacturer's specific storage temperature recommendations.
-
Spill Cleanup Procedure:
In the event of a spill, follow these steps:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or generates significant vapors.
-
Don appropriate PPE , including double gloves, a lab coat, and eye protection.
-
Contain the spill using absorbent materials.
-
Clean the area with an appropriate disinfectant or cleaning solution, working from the outside of the spill inwards.
-
Collect all contaminated materials in a designated hazardous waste container.
Disposal Plan:
All waste contaminated with this compound, including empty vials, pipette tips, and absorbent materials, must be disposed of as hazardous chemical waste. Follow all institutional and local regulations for hazardous waste disposal. Used PPE should be disposed of in the appropriate biohazardous or chemical waste containers.[7]
Workflow for Safe Handling of this compound
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment (PPE) Precautions [ors.od.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
